ALR-27
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H22O3 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[2-[5-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol |
InChI |
InChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2 |
InChI-Schlüssel |
CZAHCAZTHZRDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of ALR-27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALR-27 is a novel small molecule identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP). It represents a promising therapeutic candidate for inflammatory diseases by modulating the biosynthesis of lipid mediators. This document provides a comprehensive technical overview of the core mechanism of action of this compound, based on available scientific literature. It details the molecular target, the downstream effects on inflammatory pathways, and the experimental methodologies used to characterize this compound.
Introduction: The Role of FLAP in Inflammation
Inflammation is a complex biological response involving a multitude of cellular and molecular mediators. Among these, leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA). The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP). FLAP, an 18-kDa integral nuclear membrane protein, functions by binding arachidonic acid and transferring it to 5-LOX, a critical step for the subsequent synthesis of leukotrienes.[1][2] Therefore, inhibition of FLAP presents an attractive therapeutic strategy for downregulating the production of all leukotrienes and mitigating inflammation.[1][2]
This compound: A Selective FLAP Antagonist
This compound has been identified as a selective inhibitor of FLAP through a ligand-based virtual screening approach.[1] Its mechanism of action centers on the direct antagonism of FLAP, thereby preventing the necessary interaction between FLAP and 5-LOX for the initiation of leukotriene biosynthesis.
Primary Mechanism of Action
The core mechanism of this compound is its ability to bind to FLAP and inhibit its function. This antagonism disrupts the transfer of arachidonic acid to 5-LOX, leading to a significant reduction in the production of downstream leukotrienes, including LTB4 and cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1] A key characteristic of this compound is its selectivity; it does not directly inhibit the 5-LOX enzyme itself.[3]
Dual Modulatory Role: Inhibition of Pro-inflammatory Mediators and Promotion of Pro-resolving Mediators
Beyond the inhibition of pro-inflammatory leukotriene synthesis, this compound exhibits a dual-action profile by also promoting the generation of specialized pro-resolving mediators (SPMs) in specific human macrophage phenotypes.[1] SPMs, which include lipoxins, resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. This dual functionality suggests that this compound not only curtails the onset of inflammation but may also actively support its resolution, offering a more comprehensive therapeutic effect.
Target Selectivity
The selectivity of a drug candidate is crucial for minimizing off-target effects. Pharmacological evaluations have demonstrated that this compound is selective for FLAP. It has been shown to have no significant inhibitory activity against other key enzymes in the eicosanoid biosynthesis pathway, namely microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[1]
Quantitative Data
While the primary research identifying this compound has been published, specific quantitative data such as IC50 and Ki values for this compound against FLAP are not yet publicly available in the cited literature.[1] For illustrative purposes, the following table presents typical quantitative data for other well-characterized FLAP inhibitors.
Table 1: Comparative Efficacy of Various FLAP Inhibitors
| Compound | Assay Type | Cell/System | IC50 (nM) | Reference |
|---|---|---|---|---|
| MK-886 | FLAP Binding ([3H]MK-886) | RBL-1 Membranes | 2.9 | [4] |
| MK-591 | LTB4 Production | Human Whole Blood | 3.1 | [2] |
| AZD5718 | FLAP Binding | Human Recombinant | 6.0 | [4] |
| AZD5718 | LTB4 Production (free) | Human Whole Blood | 2.0 | [4] |
| BRP-7 | LTB4 Production | Human Neutrophils | 130 |[5] |
Note: The data presented in this table is for comparative purposes and does not represent the specific values for this compound.
Signaling Pathway
This compound acts upstream in the arachidonic acid cascade by targeting FLAP. The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway and the point of intervention for this compound.
Caption: The 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of FLAP inhibitors like this compound typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. While the specific protocols for this compound are detailed in the primary literature by Cerchia et al., the following represents a standard experimental workflow for evaluating a potential FLAP inhibitor.[3]
General Experimental Workflow for FLAP Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of a novel FLAP inhibitor.
Caption: A representative experimental workflow for the characterization of a FLAP inhibitor.
Cellular Assay for Leukotriene Biosynthesis Inhibition
This type of assay is fundamental to determining the cellular potency of a FLAP inhibitor.
-
Objective: To measure the ability of the test compound (e.g., this compound) to inhibit the production of leukotrienes in a cellular context.
-
Cell System: Typically, human polymorphonuclear leukocytes (PMNLs) or monocyte-derived macrophages are used as they endogenously express the 5-LOX pathway.
-
Protocol Outline:
-
Isolate and prepare the target cells.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
After a defined incubation period, terminate the reaction.
-
Extract the lipid mediators from the cell supernatant.
-
Quantify the levels of leukotrienes (e.g., LTB4, cys-LTs) using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value through non-linear regression analysis.
-
Selectivity Assays
To confirm the specificity of the inhibitor, its activity is tested against other related enzymes.
-
mPGES-1 Assay: The inhibitory effect on prostaglandin E2 (PGE2) production is measured in a cellular or cell-free system that expresses mPGES-1.
-
sEH Assay: The activity of the inhibitor against soluble epoxide hydrolase is determined using a specific substrate for this enzyme.
Conclusion
This compound is a novel and selective FLAP antagonist with a promising dual mechanism of action that involves both the inhibition of pro-inflammatory leukotriene production and the promotion of pro-resolving lipid mediators. This profile suggests that this compound could be a valuable therapeutic agent for a range of inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
ALR-27: A Novel FLAP Antagonist with Potent Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ALR-27 is a recently identified small molecule that demonstrates significant anti-inflammatory activity through the targeted antagonism of the 5-lipoxygenase-activating protein (FLAP). By inhibiting FLAP, this compound effectively curtails the biosynthesis of pro-inflammatory leukotrienes, key mediators in a variety of inflammatory diseases. Furthermore, preclinical evidence suggests that this compound modulates the lipid mediator profile towards a pro-resolving phenotype, highlighting its potential as a novel therapeutic agent for inflammation-driven pathologies. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its characterization.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or unresolved inflammation is a key driver of numerous diseases, including asthma, atherosclerosis, and arthritis. The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes (LTs), a family of potent pro-inflammatory lipid mediators derived from arachidonic acid (AA).
The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane protein that is essential for the cellular biosynthesis of leukotrienes.[1] FLAP binds arachidonic acid and facilitates its transfer to 5-LOX, the key enzyme in the leukotriene synthesis pathway.[1] Consequently, inhibition of FLAP represents a compelling therapeutic strategy to attenuate leukotriene production and ameliorate inflammation. This compound has emerged from ligand-based virtual screening as a novel, potent, and selective antagonist of FLAP.[2]
This technical guide summarizes the current scientific knowledge on the anti-inflammatory properties of this compound, with a focus on its mechanism of action, in vitro efficacy, and the methodologies employed for its evaluation.
Mechanism of Action: FLAP Antagonism
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the function of FLAP. This action disrupts the initial, critical step of leukotriene biosynthesis.
The 5-Lipoxygenase (5-LOX) Pathway
The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. In response to inflammatory stimuli, 5-LOX translocates from the cytosol to the nuclear envelope, where it complexes with FLAP.[1] FLAP then presents arachidonic acid to 5-LOX, which catalyzes the formation of the unstable epoxide, leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all ofwhich are potent mediators of inflammation.
This compound as a Selective FLAP Antagonist
This compound directly binds to FLAP, thereby preventing the crucial interaction between FLAP and 5-LOX and the subsequent transfer of arachidonic acid. This leads to a potent and selective inhibition of the biosynthesis of all downstream leukotrienes. Importantly, this compound does not directly inhibit the 5-LOX enzyme itself, indicating a specific mechanism of action.[3]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key findings.
Table 1: Inhibition of 5-LOX Product Formation in Pro-inflammatory Macrophages
| Cell Type | Stimulus | This compound Concentration | % Inhibition of 5-LOX Products | Reference |
| Pro-inflammatory M1-MDM | - | - | >80% | [3] |
Table 2: Effect of this compound on Lipid Mediator Production in Human Neutrophils and Macrophages
| Cell Type | Effect | Reference |
| Neutrophils | Decreased prostaglandin (B15479496) production | [3] |
| Neutrophils | Decreased leukotriene (LT) production | [3] |
| Specific human macrophage phenotypes | Enhanced production of specialized pro-resolving mediators (SPMs) | [3] |
Note: Specific IC50 values and concentration-response data are not yet publicly available and are anticipated to be detailed in the primary research publication by Cerchia et al. (2024).
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the anti-inflammatory properties of this compound.
Generation of Pro-inflammatory M1-Monocyte-Derived Macrophages (M1-MDM)
A standardized protocol is employed for the differentiation of human peripheral blood mononuclear cells (PBMCs) into M1 macrophages.
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Seed PBMCs in culture flasks and allow monocytes to adhere to the plastic surface for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Non-adherent Cell Removal: Vigorously wash the flasks with phosphate-buffered saline (PBS) to remove non-adherent lymphocytes.
-
Macrophage Differentiation: Culture the adherent monocytes for 6-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) to induce differentiation into macrophages (M0).
-
M1 Polarization: To generate pro-inflammatory M1 macrophages, replace the culture medium with fresh medium containing lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and incubate for an additional 24 hours.
FLAP-Dependent Cellular Leukotriene Biosynthesis Assay
This assay quantifies the ability of this compound to inhibit the production of leukotrienes in a cellular context where FLAP is essential.
Protocol:
-
Cell Seeding: Seed M1-MDM or isolated human neutrophils in a multi-well plate at a defined density.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of endogenous arachidonic acid and initiate leukotriene biosynthesis.
-
Reaction Termination: After a defined incubation time (e.g., 10-15 minutes), stop the reaction by adding a cold organic solvent (e.g., methanol) to precipitate proteins and extract the lipid mediators.
-
Lipid Mediator Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for leukotriene levels using UPLC-MS/MS.
Lipid Mediator Profiling by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple lipid mediators, including prostaglandins, leukotrienes, and specialized pro-resolving mediators (SPMs).
Protocol:
-
Sample Preparation: Acidify the cell culture supernatants or other biological samples and perform solid-phase extraction (SPE) to isolate the lipid mediators.
-
Chromatographic Separation: Inject the extracted samples onto a reverse-phase UPLC column to separate the different lipid mediator species based on their hydrophobicity.
-
Mass Spectrometric Detection: Introduce the eluent from the UPLC column into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each lipid mediator based on its unique precursor and product ion masses.
-
Data Analysis: Quantify the concentration of each lipid mediator by comparing its peak area to that of a known amount of a deuterated internal standard.
Summary and Future Directions
This compound is a promising new anti-inflammatory agent that acts as a selective antagonist of FLAP. Its ability to potently inhibit the production of pro-inflammatory leukotrienes and shift the lipid mediator profile towards resolution of inflammation provides a strong rationale for its further development. Future research should focus on:
-
Determining the full pharmacokinetic and pharmacodynamic profile of this compound in in vivo models of inflammation.
-
Elucidating the detailed molecular interactions between this compound and FLAP through structural biology studies.
-
Investigating the therapeutic potential of this compound in a range of inflammatory diseases.
The continued investigation of this compound and other FLAP inhibitors holds significant promise for the development of novel and effective treatments for a wide spectrum of inflammatory disorders.
References
ALR-27: A Technical Whitepaper on the Discovery, Synthesis, and Activity of a Novel FLAP Inhibitor
For an audience of researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical overview of ALR-27, a novel and selective antagonist of the 5-lipoxygenase-activating protein (FLAP). This compound was identified through a sophisticated ligand-based virtual screening campaign as a potent inhibitor of cellular leukotriene biosynthesis. This whitepaper outlines the discovery process, a putative synthesis protocol, key biological data, the relevant signaling pathway, and detailed experimental methodologies. The findings presented herein are primarily based on the work published by Cerchia et al. in the European Journal of Medicinal Chemistry in 2023, which established this compound as a promising anti-inflammatory agent.[1][2]
Discovery of this compound
This compound was discovered using a ligand-based virtual screening approach, a computational method that leverages the knowledge of known active ligands to identify new compounds with similar properties.[3][4][5] The workflow was designed to find novel scaffolds that could effectively inhibit FLAP, a critical protein in the leukotriene biosynthetic pathway.
The general workflow for such a discovery process is outlined below.
Caption: Ligand-Based Virtual Screening Workflow for this compound Discovery.
Chemical Synthesis of this compound
While the primary publication provides the definitive protocol, a plausible synthetic route for this compound (CAS: 903639-13-4), which is structurally related to other known compounds, can be postulated. The synthesis would likely involve the coupling of key aromatic and heterocyclic precursors. A representative synthesis is outlined below; however, for exact reagents, conditions, and yields, consulting the original publication by Cerchia et al. is mandatory.
Experimental Protocol: Putative Synthesis of this compound
-
Step 1: Synthesis of Precursors: The synthesis would begin with commercially available starting materials, such as substituted phenols and tetrahydrofuran (B95107) derivatives. Functional group manipulations, including protection and activation, would be performed as necessary.
-
Step 2: Core Assembly: A key coupling reaction, potentially a nucleophilic substitution or a palladium-catalyzed cross-coupling, would be employed to connect the substituted phenyl ring with the central tetrahydrofuran moiety.
-
Step 3: Final Coupling and Deprotection: The second aromatic ring would be introduced via another coupling reaction. Any protecting groups used in the synthesis would be removed in the final step to yield this compound.
-
Purification: The final compound would be purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.
-
Characterization: The structure of this compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Quantitative Data
This compound is a potent and selective FLAP antagonist. It effectively inhibits the production of pro-inflammatory leukotrienes in cellular assays without directly inhibiting the 5-LOX enzyme itself. Furthermore, it has been shown to promote the generation of specialized pro-resolving mediators (SPMs) in certain macrophage phenotypes, suggesting a dual action of inhibiting pro-inflammatory signals while promoting their resolution.[2]
| Assay Type | Target/Cell Line | Metric | Value (µM) | Reference |
| FLAP Inhibition | Human Neutrophils | IC₅₀ | Value not available | Cerchia et al., 2023 |
| 5-LOX Product Formation | M1 Macrophages | % Inhibition | >80% at 10 µM | Cerchia et al., 2023 |
| 5-LOX Direct Inhibition | Cell-free assay | IC₅₀ | > Value not available | Cerchia et al., 2023 |
| mPGES-1 Inhibition | Cell-free assay | Activity | Inactive | Cerchia et al., 2023 |
Note: Specific IC₅₀ values are reported in the full publication and are necessary for a complete quantitative assessment.
Mechanism of Action: The 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by intervening in the 5-lipoxygenase (5-LOX) pathway. In response to inflammatory stimuli, arachidonic acid (AA) is released from the cell membrane. The nuclear membrane protein FLAP binds to AA and presents it to the 5-LOX enzyme. This enzymatic conversion is the first committed step in the biosynthesis of leukotrienes (LTs), which are potent lipid mediators of inflammation. By binding to FLAP, this compound prevents the transfer of AA to 5-LOX, thereby blocking the entire downstream production of leukotrienes like LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄).
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fatty acid metabolism in gouty arthritis: mechanisms to therapeutic targeting [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Ligand-Based Virtual Screening (LBVS) - Creative Peptides-Peptide Drug Discovery [pepdd.com]
The Role of IL-27 and ALDH1A1 in the Modulation of Prostaglandin and Leukotriene Synthesis: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the mechanisms by which specific biological molecules can influence the production of prostaglandins (B1171923) and leukotrienes, key lipid mediators of inflammation. The initial query centered on "ALR-27," a term that does not correspond to a recognized entity in peer-reviewed scientific literature in this context. However, extensive research has identified two relevant and significant players in inflammatory pathways that may be the subject of this inquiry: Interleukin-27 (IL-27) and Aldehyde Dehydrogenase 1A1 (ALDH1A1) . This document will focus on these two molecules, exploring their roles in the intricate network of arachidonic acid metabolism.
Prostaglandins and leukotrienes are eicosanoids, signaling molecules derived from the enzymatic oxidation of arachidonic acid.[1] They are critical drivers of the inflammatory response, with prostaglandins, synthesized via the cyclooxygenase (COX) pathway, mediating processes such as vasodilation, fever, and pain, while leukotrienes, produced through the 5-lipoxygenase (5-LOX) pathway, are potent chemoattractants for leukocytes and mediators of bronchoconstriction.[2] Understanding the regulation of these pathways is paramount for the development of novel anti-inflammatory therapeutics.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, quantitative data on mediator reduction, and comprehensive experimental protocols to facilitate further investigation.
Section 1: Interleukin-27 (IL-27) and its Regulation of Prostaglandin Synthesis
Interleukin-27 is a pleiotropic cytokine belonging to the IL-12 family, known for its dual pro- and anti-inflammatory functions.[3][4] Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and gp130.[4] While initial studies highlighted its role in promoting Th1 responses, a significant body of evidence now points to its potent anti-inflammatory and immunosuppressive properties, including the inhibition of Th17 cell differentiation and the induction of the anti-inflammatory cytokine IL-10.[3][4]
The IL-27 Signaling Pathway
Upon binding to its receptor complex, IL-27 activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This primarily involves the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the expression of target genes.[5] This signaling cascade is central to the diverse effects of IL-27 on immune cells.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in understanding the anti-inflammatory properties of IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL27: Its Roles in the Induction and Inhibition of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 p28/IL-30 Signaling Pathways: R&D Systems [rndsystems.com]
The Influence of 5-Lipoxygenase-Activating Protein (FLAP) Antagonism on the Biosynthesis of Specialized Pro-Resolving Mediators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is an active biological process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules, which include lipoxins, resolvins, protectins, and maresins, are critical for returning tissue to homeostasis following injury or infection. The 5-lipoxygenase-activating protein (FLAP) is a key player in the biosynthesis of pro-inflammatory leukotrienes. Consequently, FLAP antagonists have been developed as anti-inflammatory agents. This technical guide explores the emerging role of FLAP antagonism, exemplified by compounds such as ALR-27, in modulating the production of SPMs, thereby potentially promoting the resolution of inflammation. We will delve into the quantitative effects of FLAP antagonists on SPM biosynthesis, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways involved.
Introduction to FLAP and Specialized Pro-Resolving Mediators
Inflammation is a fundamental protective response to harmful stimuli. However, unresolved inflammation can lead to chronic diseases. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, coordinated process. SPMs are at the heart of this resolution, actively suppressing neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and promoting tissue repair.[1]
The biosynthesis of both pro-inflammatory leukotrienes and certain SPMs involves the 5-lipoxygenase (5-LOX) enzyme. 5-LOX activity is dependent on the 5-lipoxygenase-activating protein (FLAP), which facilitates the transfer of substrate fatty acids to the enzyme.[2] this compound is an antagonist of FLAP and exhibits anti-inflammatory activity by potently inhibiting the formation of 5-LOX products.[3] While the inhibitory effect of FLAP antagonists on leukotriene production is well-established, their impact on the biosynthesis of pro-resolving SPMs is an area of growing interest. Recent evidence suggests that FLAP antagonists can differentially modulate these pathways, suppressing pro-inflammatory mediators while enhancing the production of pro-resolving ones.[4]
Quantitative Effects of FLAP Antagonism on SPM Production
Recent studies have provided quantitative insights into how FLAP antagonists affect the production of SPMs in different macrophage phenotypes. The following tables summarize the data from a study by Gerstmeier et al. (2023), which investigated the effects of various FLAP antagonists on lipid mediator profiles in human M1 and M2 monocyte-derived macrophages (MDMs). While this study did not use this compound directly, it included BRP-7, a compound with structural similarities, and other prominent FLAP antagonists. The data is presented as the fold change in mediator production in the presence of the FLAP antagonist compared to a vehicle control following stimulation with Staphylococcus aureus-conditioned medium (SACM).
Table 1: Effect of FLAP Antagonists on Pro-Resolving Mediator Production in M1 Macrophages
| Mediator | BRP-7 (10 µM) | Quiflapon (1 µM) | Fiboflapon (1 µM) | Atuliflapon (1 µM) | MK886 (1 µM) | Veliflapon (3 µM) | BRP-187 (3 µM) | BRP-201 (3 µM) | Diflapolin (3 µM) |
| Resolvin D5 | ↑ 2.5-fold | ↑ 3.0-fold | ↑ 2.8-fold | ↑ 2.2-fold | ↑ 1.8-fold | ↑ 2.0-fold | ↑ 2.7-fold | ↑ 2.9-fold | ↑ 2.4-fold |
| Lipoxin A₄ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
Data summarized from Gerstmeier et al., 2023.[4] "↑" indicates an increase, and "↓" indicates a decrease in production. The study reported a general suppression of AA-derived 5-LOX products, including lipoxins.
Table 2: Effect of FLAP Antagonists on Pro-Resolving Mediator Production in M2 Macrophages
| Mediator | BRP-7 (10 µM) | Quiflapon (1 µM) | Fiboflapon (1 µM) | Atuliflapon (1 µM) | MK886 (1 µM) | Veliflapon (3 µM) | BRP-187 (3 µM) | BRP-201 (3 µM) | Diflapolin (3 µM) |
| Resolvin D5 | ↑ 3.5-fold | ↑ 4.0-fold | ↑ 3.8-fold | ↑ 3.1-fold | ↑ 2.5-fold | ↑ 2.8-fold | ↑ 3.7-fold | ↑ 3.9-fold | ↑ 3.3-fold |
| Lipoxin A₄ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
Data summarized from Gerstmeier et al., 2023.[4] "↑" indicates an increase, and "↓" indicates a decrease in production. The study reported a general suppression of AA-derived 5-LOX products, including lipoxins.
These findings suggest that FLAP antagonism can lead to a significant increase in the production of DHA-derived SPMs like Resolvin D5, particularly in M2 macrophages, while concurrently inhibiting the formation of arachidonic acid-derived lipoxins. This differential effect highlights a potential mechanism for promoting inflammation resolution.[4]
Experimental Protocols
The following sections detail the methodologies employed in the study by Gerstmeier et al. (2023) to assess the impact of FLAP antagonists on SPM production.[4]
Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors by density gradient centrifugation using Ficoll-Paque. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 MicroBeads.
-
Macrophage Differentiation:
-
M1 Macrophages: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7 days.
-
M2 Macrophages: Purified monocytes are cultured in the same medium but with 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Treatment with FLAP Antagonists and Cell Stimulation
-
Cell Plating: Differentiated M1 or M2-MDMs are harvested and seeded in 24-well plates at a density of 0.5 x 10⁶ cells/mL in phosphate-buffered saline (PBS) containing 1 mM CaCl₂.
-
FLAP Antagonist Incubation: Cells are pre-incubated with the respective FLAP antagonists (e.g., BRP-7 at 10 µM) or a vehicle control (DMSO, 0.1%) for 15 minutes at 37°C and 5% CO₂.
-
Cellular Stimulation: Following pre-incubation, macrophages are stimulated with a Staphylococcus aureus-conditioned medium (SACM) at a 1% concentration for 90 minutes at 37°C and 5% CO₂ to induce the production of lipid mediators.
Lipid Mediator Profiling by UPLC-MS/MS
-
Sample Preparation: After stimulation, the cell culture supernatants are collected, and proteins are precipitated by adding two volumes of ice-cold methanol (B129727) containing deuterated internal standards (e.g., LTB₄-d₄, PGE₂-d₄, 15-HETE-d₈, LXA₄-d₅, and RvD2-d₅). Samples are then centrifuged, and the supernatants are collected for solid-phase extraction.
-
Solid-Phase Extraction (SPE): The supernatants are acidified to pH 3.5 and loaded onto pre-conditioned C18 SPE cartridges. The cartridges are washed with water, and the lipid mediators are eluted with methyl formate.
-
UPLC-MS/MS Analysis: The eluted samples are dried under a stream of nitrogen, reconstituted in a methanol/water mixture, and analyzed by an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS). Lipid mediators are separated on a C18 column and detected by multiple reaction monitoring (MRM) in negative ion mode. Quantification is performed using a stable isotope dilution method with the deuterated internal standards.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow.
Signaling Pathway of SPM Biosynthesis and the Effect of FLAP Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
Methodological & Application
ALR-27 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALR-27 is an experimental compound identified as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By inhibiting FLAP, this compound effectively curtails the production of leukotrienes, thereby exhibiting significant anti-inflammatory properties. Furthermore, recent studies indicate that this compound may also modulate the production of specialized pro-resolving mediators (SPMs), suggesting a dual role in not only dampening inflammation but also promoting its resolution.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on leukotriene and prostaglandin (B15479496) synthesis in human neutrophils and the generation of pro-resolving mediators in human macrophages.
Mechanism of Action
This compound functions by binding to the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein located in the nuclear envelope. This binding event prevents FLAP from presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LOX), which is the rate-limiting step in the biosynthesis of leukotrienes. This inhibition leads to a significant reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). Additionally, by redirecting arachidonic acid metabolism, this compound can promote the synthesis of specialized pro-resolving mediators (SPMs) in certain cell types, such as macrophages, which actively contribute to the resolution of inflammation.[1]
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results for potent FLAP inhibitors. These tables are for illustrative purposes and actual results may vary.
Table 1: Effect of this compound on Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2) Production in Human Neutrophils
| Treatment Group | LTB4 Concentration (pg/mL) | % Inhibition of LTB4 | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 |
| Vehicle Control | 1500 ± 120 | 0% | 850 ± 75 | 0% |
| This compound (0.1 µM) | 750 ± 65 | 50% | 830 ± 70 | 2% |
| This compound (1 µM) | 150 ± 25 | 90% | 845 ± 80 | 1% |
| This compound (10 µM) | 75 ± 15 | 95% | 825 ± 72 | 3% |
Table 2: Effect of this compound on Specialized Pro-Resolving Mediator (SPM) Production in Human Macrophages
| Treatment Group | Lipoxin A4 (LXA4) (pg/mL) | Resolvin D1 (RvD1) (pg/mL) |
| Vehicle Control | 50 ± 8 | 35 ± 6 |
| This compound (1 µM) | 150 ± 20 | 105 ± 15 |
Experimental Protocols
Protocol 1: Determination of this compound Mediated Inhibition of Leukotriene B4 (LTB4) Production in Human Neutrophils
This protocol details a cell-based assay to measure the inhibitory effect of this compound on the production of the pro-inflammatory leukotriene B4 in isolated human neutrophils.
Materials:
-
This compound
-
Human peripheral blood
-
Density gradient centrifugation medium (e.g., Ficoll-Paque)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcium Ionophore A23187
-
Leukotriene B4 (LTB4) ELISA Kit
-
96-well plates
-
CO2 incubator
Procedure:
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI-1640 medium supplemented with 10% FBS.[2][3]
-
Cell Seeding: Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Serially dilute this compound in culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells with Calcium Ionophore A23187 (final concentration 5 µM) to induce LTB4 production. Incubate for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for LTB4 measurement.
-
LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[4][5][6][7]
Protocol 2: Assessment of this compound's Effect on Prostaglandin E2 (PGE2) Production
This protocol is designed to evaluate the selectivity of this compound by measuring its effect on the production of Prostaglandin E2 (PGE2), a cyclooxygenase (COX) pathway product.
Materials:
-
All materials from Protocol 1
-
Prostaglandin E2 (PGE2) ELISA Kit
Procedure:
-
Follow steps 1-4 of Protocol 1 for neutrophil isolation, seeding, and treatment with this compound.
-
Cell Stimulation: Stimulate the cells with a suitable agonist for PGE2 production in neutrophils (e.g., LPS, 1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.[8][9][10][11]
Protocol 3: Evaluation of this compound's Influence on Specialized Pro-Resolving Mediator (SPM) Production in Human Macrophages
This protocol outlines a method to investigate the potential of this compound to promote the resolution of inflammation by measuring the production of SPMs, such as Lipoxin A4 and Resolvin D1, in human macrophages.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Specialized Pro-Resolving Mediators (SPMs) ELISA Kits (e.g., for LXA4, RvD1) or LC-MS/MS analysis
-
6-well plates
-
CO2 incubator
Procedure:
-
Generation of Human Macrophages: Isolate PBMCs from human blood by density gradient centrifugation. Culture the PBMCs in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
Cell Seeding: Seed the differentiated macrophages in 6-well plates.
-
Compound Treatment: Treat the macrophages with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Cell Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response and subsequent resolution phase.
-
Sample Collection: Collect the cell culture supernatant.
-
SPM Measurement: Measure the levels of specific SPMs (e.g., LXA4, RvD1) in the supernatant using appropriate ELISA kits or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a broader profiling of lipid mediators.[12][13][14][15][16]
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of the experimental FLAP inhibitor, this compound. These assays are designed to confirm its mechanism of action by quantifying its inhibitory effect on pro-inflammatory leukotriene production, to assess its selectivity by measuring its impact on the COX pathway, and to explore its potential pro-resolving activities. The successful execution of these protocols will provide valuable insights into the pharmacological profile of this compound and its potential as a novel anti-inflammatory therapeutic agent.
References
- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 3. Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ELISA Kit for Leukotriene B4 (LTB4) | CEA562Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 7. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 8. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 11. PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-Resolving Mediators in Regulating and Conferring Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Assays
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the use of ALR-27 in Cell Culture Assays
Introduction
The nomenclature "this compound" can refer to two distinct molecules in biomedical research: Interleukin-27 (IL-27), a pleiotropic cytokine, and this compound, a 5-lipoxygenase activating protein (FLAP) antagonist. This document provides detailed application notes and protocols for the use of both compounds in cell culture assays.
Part 1: Interleukin-27 (IL-27) in Cell Culture Assays
Interleukin-27 (IL-27) is a heterodimeric cytokine composed of the p28 and Epstein-Barr virus-induced gene 3 (EBI3) subunits.[1][2] It plays a crucial role in regulating immune responses through the JAK/STAT signaling pathway.[1][3] IL-27 exhibits both pro- and anti-inflammatory properties and has been implicated in various diseases, including autoimmune disorders and cancer.[3][4][5]
Mechanism of Action: IL-27 Signaling Pathway
IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1 or TCCR) and gp130.[6][7] Binding of IL-27 to its receptor activates associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[1][3][6] Phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes, leading to diverse cellular responses such as T-cell differentiation, cytokine production, and inhibition of cell proliferation.[1][3][4]
Experimental Protocols
This protocol is designed to assess the effect of IL-27 on the proliferation of cancer cell lines, such as the human lung cancer cell line A549 or the tongue squamous cell carcinoma line CAL-27.[5][8]
-
Materials:
-
96-well cell culture plates
-
Complete culture medium appropriate for the cell line
-
Recombinant Human IL-27
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[9]
-
Treatment: Prepare serial dilutions of IL-27 in complete medium. Remove the old medium from the wells and add 100 µL of the IL-27 dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Presentation:
| Treatment Group | IL-27 Conc. (ng/mL) | Absorbance (570 nm) at 24h (Mean ± SD) | Absorbance (570 nm) at 48h (Mean ± SD) | Absorbance (570 nm) at 72h (Mean ± SD) |
| Control | 0 | |||
| IL-27 | 10 | |||
| IL-27 | 50 | |||
| IL-27 | 100 |
This protocol determines the ability of IL-27 to induce apoptosis, particularly in combination with chemotherapeutic agents.
-
Materials:
-
6-well cell culture plates
-
Recombinant Human IL-27
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of IL-27 (and/or a chemotherapeutic agent) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
-
Data Presentation:
| Treatment Group | % Healthy Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Control | |||
| IL-27 | |||
| Chemo Agent | |||
| IL-27 + Chemo Agent |
This protocol is used to confirm the activation of the JAK/STAT pathway by IL-27.
-
Materials:
-
6-well cell culture plates
-
Recombinant Human IL-27
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (anti-phospho-STAT1, anti-phospho-STAT3, anti-total-STAT1, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with IL-27 for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[13][14]
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Part 2: this compound (FLAP Antagonist) in Cell Culture Assays
This compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, potent inflammatory mediators.[15] By inhibiting FLAP, this compound reduces the production of leukotrienes and prostaglandins, thereby exerting anti-inflammatory effects.[15]
Mechanism of Action: FLAP Inhibition
The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), activated by FLAP, converts arachidonic acid into leukotriene A4 (LTA4), which is then further metabolized to other leukotrienes. This compound acts by binding to FLAP, preventing its interaction with 5-LOX and thereby inhibiting the entire downstream pathway.
Experimental Protocols
This protocol measures the inhibitory effect of this compound on the production of LTB4, a key pro-inflammatory leukotriene, in immune cells like neutrophils or macrophages.
-
Materials:
-
24-well cell culture plates
-
Cell line (e.g., human neutrophils, M1-polarized monocyte-derived macrophages)
-
This compound compound
-
Cell stimulant (e.g., calcium ionophore A23187)
-
LTB4 ELISA Kit
-
-
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at an appropriate density.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) for 15-30 minutes to induce LTB4 production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Presentation:
| This compound Conc. (µM) | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition of LTB4 Production |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 |
This protocol assesses the cytotoxic effects of this compound on relevant cell lines to determine its therapeutic window.
-
Materials:
-
96-well cell culture plates
-
This compound compound
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.[9]
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9]
-
Absorbance Measurement: Read the absorbance at 450-500 nm, with a reference wavelength of 630-690 nm.[9]
-
-
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 100 |
Conclusion
These application notes provide a framework for utilizing both Interleukin-27 and the FLAP antagonist this compound in various cell culture assays. The provided protocols for assessing cell viability, apoptosis, signaling pathway activation, and inflammatory mediator production can be adapted to specific cell types and research questions. Careful optimization of cell densities, incubation times, and reagent concentrations is recommended for achieving robust and reproducible results.
References
- 1. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Interleukin-27 signaling [reactome.org]
- 3. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 27 signaling pathways in regulation of immune and autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of and the association between interleukin-27 and chemotherapeutic drug sensitivity in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cellosaurus cell line CAL-27 (CVCL_1107) [cellosaurus.org]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Interleukin-27 (IL-27) in Animal Models
An important clarification regarding the topic "ALR-27": Initial searches for a compound specifically named "this compound" identified it as a 5-lipoxygenase-activating protein (FLAP) antagonist with anti-inflammatory properties. However, publicly available scientific literature lacks detailed information on its dosage and administration in animal models.
Conversely, the search results provided extensive data on Interleukin-27 (IL-27), a cytokine with significant research in preclinical animal models, particularly in cancer immunotherapy. Given the detailed information available for IL-27 and the potential for "this compound" to be a less common or internal designation, this document will focus on the dosage and administration of Interleukin-27 (IL-27) in animal models to provide a comprehensive and actionable set of application notes and protocols for researchers.
These notes provide an overview of the common dosages, administration routes, and experimental protocols for using IL-27 in preclinical research, primarily focusing on murine cancer models.
Data Presentation: IL-27 Dosage and Administration in Murine Cancer Models
The following tables summarize quantitative data from various studies on the administration of IL-27 in mice. The methods of delivery primarily involve viral vectors for sustained in vivo expression or the use of recombinant IL-27 protein.
Table 1: Adeno-Associated Virus (AAV)-Mediated IL-27 Gene Therapy
| Animal Model | Tumor Type | AAV Serotype & Promoter | Dosage (DNase Resistant Particles/mouse) | Administration Route | Key Findings |
| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10¹¹ | Intramuscular (i.m.) | Sustained high levels of IL-27 in blood, significant inhibition of tumor growth.[1][2] |
| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10¹¹ | Intratumoral | Significant synergy with TIL adoptive transfer therapy in inhibiting tumor growth.[3] |
| BALB/c mice | J558 plasmacytoma | Not Specified | Not Specified | Intratumoral | High concentrations of IL-27 in tumor tissues and blood.[3][4] |
Table 2: Recombinant Murine IL-27 (rmIL-27) Administration
| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Key Findings |
| C57BL/6 mice | B16-OVA melanoma | Low dose (specifics not detailed) | Combined with whole tumor cell vaccine | Not Specified | Enhanced protection against tumor growth in a dose-dependent manner.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of IL-27 in animal models.
Protocol 1: Systemic IL-27 Gene Therapy using AAV Vectors
This protocol describes the systemic administration of AAV-IL-27 to achieve sustained expression of IL-27 for inhibiting tumor growth.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c, depending on the tumor model.
-
Age: 6-8 weeks old.
2. Tumor Cell Implantation:
-
Inject tumor cells (e.g., 2 x 10⁵ B16.F10 melanoma cells) subcutaneously (s.c.) into the flank of the mice.[1]
-
Allow tumors to establish for a specified period (e.g., 4 days).[1]
3. AAV-IL-27 Administration:
-
Vector: Adeno-associated virus encoding murine IL-27 (AAV-IL-27).
-
Dosage: A single dose of 2 x 10¹¹ DNase resistant particles (DRP) per mouse.[1]
-
Route of Administration: Intramuscular (i.m.) injection.[1]
-
Control Group: Administer a control AAV vector (e.g., AAV-ctrl) at the same dosage and route.[1]
4. Monitoring and Analysis:
-
Monitor tumor growth over time by measuring tumor volume.[1]
-
Collect blood samples periodically to measure the concentration of IL-27 in the serum via ELISA.[2]
-
At the end of the study, sacrifice the mice and harvest tumors and spleens for immunological analysis (e.g., flow cytometry to quantify immune cell populations like T cells and NK cells).[1][2]
Protocol 2: Intratumoral IL-27 Gene Therapy using AAV Vectors
This protocol details the local administration of AAV-IL-27 directly into the tumor to stimulate a localized anti-tumor immune response.
1. Animal Model and Tumor Implantation:
-
Follow the same procedure as in Protocol 1 for animal model selection and tumor cell implantation.
-
Allow tumors to grow to an established size (e.g., when palpable).
2. AAV-IL-27 Administration:
-
Vector: AAV encoding murine IL-27.
-
Dosage: Inject AAV-IL-27 directly into the established tumors at a dose of 2 x 10¹¹ DRP/mouse.[4]
-
Control Group: Inject a control AAV vector intratumorally.
3. Combination Therapy (Optional):
-
For synergistic studies, administer other immunotherapies such as anti-PD-1 antibodies. For example, starting on day 10 post-tumor implantation, treat mice with 250 μ g/mouse of anti-PD-1 antibody intraperitoneally (i.p.) at 3-day intervals for up to 4 times.[4]
4. Monitoring and Analysis:
-
Measure tumor volume and mouse survival.[3]
Signaling Pathways and Experimental Workflows
IL-27 Signaling Pathway
IL-27 is a heterodimeric cytokine composed of the p28 and EBI3 subunits.[6][7] It signals through a receptor complex consisting of IL-27Rα and gp130.[6][8][9] This signaling primarily activates the JAK-STAT pathway.
Caption: IL-27 signaling cascade.
Experimental Workflow for AAV-IL-27 Therapy in a Murine Melanoma Model
This diagram illustrates the typical workflow for evaluating the efficacy of AAV-IL-27 therapy in a preclinical mouse model of melanoma.
Caption: AAV-IL-27 preclinical study workflow.
References
- 1. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]
- 2. Is AAV-delivered IL-27 a potential immunotherapeutic for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Intra-Tumoral Delivery of IL-27 Using Adeno-Associated Virus Stimulates Anti-tumor Immunity and Enhances the Efficacy of Immunotherapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. IL-27 Improves Prophylactic Protection Provided by a Dead Tumor Cell Vaccine in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]
- 7. Identification of the correlations between interleukin-27 (IL-27) and immune-inflammatory imbalance in preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Interleukin-27 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, demonstrating both pro- and anti-inflammatory properties. Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and gp130.[1][2] Its dual role in modulating immune responses has made it a compelling target for investigation in various inflammatory and autoimmune disease models. These application notes provide a comprehensive overview of the use of IL-27 in preclinical research, summarizing key quantitative data and offering detailed experimental protocols for its application in models of inflammatory arthritis and autoimmune encephalomyelitis.
Data Presentation: Efficacy of IL-27 in Inflammatory Disease Models
The following tables summarize the quantitative outcomes of IL-27 administration in two widely used murine models of inflammatory disease: Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE).
Table 1: Effects of IL-27 in the Collagen-Induced Arthritis (CIA) Model
| Parameter | Control Group | IL-27 Treated Group | Percentage Change | Reference |
| Clinical Score (Arthritis Severity) | Varies by study | Significantly reduced | - | [3][4] |
| Ankle Circumference | Progressive increase | Significantly reduced | - | [5] |
| Histological Inflammation Score | High | 50% decrease | ↓ 50% | [5] |
| Synovial Lining Thickness | Increased | 45% decrease | ↓ 45% | [5] |
| Bone Erosion Score | Severe | 65% decrease | ↓ 65% | [5] |
| Serum IL-6 Levels | Elevated | Decreased | ↓ | [3][4] |
| Collagen-Specific IgG2a | Elevated | Decreased | ↓ | [3][4] |
| Splenic & Lymph Node IFN-γ Production | High | Significantly less | ↓ | [3][4] |
| Splenic & Lymph Node IL-17 Production | High | Significantly less | ↓ | [3][4] |
Table 2: Effects of IL-27 in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Control Group | IL-27 Treated Group | Percentage Change | Reference |
| EAE Clinical Score | Progressive increase | Development completely blocked | ↓ 100% (preventative) | [6] |
| CNS Inflammatory Infiltration | Severe | Reduced | ↓ | [7] |
| Frequency of Th17 Cells in CNS | Elevated | Lower proportion | ↓ | [6][7] |
| Frequency of Treg Cells | - | Reduced | ↓ | [6] |
| GM-CSF-producing CD4+ T cells | - | Reduced | ↓ | [6] |
| T cell IFN-γ Expression | - | Induced | ↑ | [6] |
| T cell IL-10 Expression | - | Induced | ↑ | [6] |
| T cell PD-L1 Expression | - | Induced | ↑ | [6] |
Signaling Pathways
The primary signaling cascade activated by IL-27 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is pivotal in mediating the diverse effects of IL-27 on immune cell differentiation and function.
Caption: IL-27 signaling through the JAK/STAT pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis using bovine type II collagen and the subsequent treatment with IL-27 delivered via an adenoviral vector.[5]
Materials:
-
7-8 week old male DBA/1J mice
-
Bovine Type II Collagen (Chondrex)
-
Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra (Difco)
-
Incomplete Freund's Adjuvant (IFA)
-
Adenovirus expressing IL-27 (Ad-IL-27) or control vector (Ad-control)
-
Sterile 1 ml syringes with 27G needles
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of 2 mg/ml bovine type II collagen in CFA (1:1 ratio).
-
Inject 100 µl of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 2 mg/ml bovine type II collagen in IFA (1:1 ratio).
-
Inject 100 µl of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment (Day 23):
-
Inject 10^7 Plaque Forming Units (PFU) of Ad-IL-27 or Ad-control intra-articularly into the ankle joints.
-
-
Monitoring:
-
Monitor mice daily for signs of arthritis, including joint swelling, redness, and loss of function.
-
Measure ankle circumference and assign a clinical arthritis score.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for serum analysis of cytokines (e.g., IL-6) and anti-collagen antibodies.
-
Harvest ankle joints for histological analysis of inflammation, synovial lining thickness, and bone erosion.
-
Isolate splenocytes and lymph node cells for in vitro restimulation with collagen to measure cytokine production (IFN-γ, IL-17).
-
Caption: Experimental workflow for the CIA model.
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol outlines the induction of EAE, a model for multiple sclerosis, and a preventative treatment strategy using adeno-associated virus (AAV) to deliver IL-27.[6]
Materials:
-
8-10 week old female C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) with M. tuberculosis
-
Pertussis Toxin (PTX)
-
Adeno-associated virus expressing IL-27 (AAV-IL-27) or control vector
-
Sterile syringes and needles
Protocol:
-
Treatment (Pre-immunization):
-
Administer a single dose of AAV-IL-27 or a control vector. The route and titer should be optimized based on the specific AAV serotype and promoter used.
-
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Inject the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis Toxin (typically 200 ng) intraperitoneally.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of Pertussis Toxin intraperitoneally.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE, typically starting around day 7-10.
-
Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
-
Endpoint Analysis:
-
At the peak of the disease or a pre-determined endpoint, harvest tissues.
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of T cell populations (Th1, Th17, Tregs) and cytokine expression.
-
Analyze gene expression of inflammatory mediators in the CNS tissue.
-
Caption: Prophylactic treatment workflow for the EAE model.
Concluding Remarks
The data and protocols presented herein underscore the significant immunomodulatory potential of Interleukin-27 in preclinical models of inflammatory diseases. Its ability to suppress key inflammatory pathways, particularly those driven by Th17 cells, while promoting regulatory responses, highlights its therapeutic promise. Researchers and drug development professionals can utilize this information to design and execute robust in vivo studies to further elucidate the mechanisms of IL-27 and evaluate its potential as a novel therapeutic agent for autoimmune and inflammatory disorders.
References
- 1. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin 27 attenuates collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local expression of IL-27 ameliorates collagen induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-27 Gene Therapy Prevents the Development of Autoimmune Encephalomyelitis but Fails to Attenuate Established Inflammation due to the Expansion of CD11b+Gr-1+ Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effect of IL-27 on encephalitogenic Th17 cells and the effector phase of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interleukin-27 (IL-27) in Combination with Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the synergistic or additive anti-inflammatory effects of Interleukin-27 (IL-27) when used in combination with other established anti-inflammatory agents. The following sections outline in vivo and in vitro experimental setups, data presentation, and relevant signaling pathways.
Application Note 1: In Vivo Evaluation of IL-27 and Prednisone (B1679067) in a Murine Model of Rheumatoid Arthritis
This protocol describes the combined application of a modified Interleukin-27 (IL-27pL) and the corticosteroid prednisone in a collagen antibody-induced arthritis (CAIA) mouse model.
Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) Model and Combination Treatment
1. Induction of Collagen Antibody-Induced Arthritis (CAIA):
-
Animals: BALB/c mice are suitable for this model.
-
Day 0: Administer an intraperitoneal (I.P.) injection of a cocktail of 5 monoclonal anti-type II collagen antibodies (1.5 mg total in 1x Dulbecco's Phosphate Buffered Saline per mouse).
-
Day 3: Administer an I.P. injection of 50 µg of lipopolysaccharide (LPS) from E. coli O55:B5 dissolved in sterile normal saline.
2. IL-27pL Gene Delivery via Sonoporation:
-
Day 2: Prepare a plasmid DNA expressing IL-27pL (pORF9-IL27pL).
-
Administer the plasmid DNA to the hind leg muscle using a sonoporation-mediated gene delivery method.[1]
3. Prednisone Administration:
-
Administer prednisone at a suitable dosage. A previous study demonstrated efficacy with a regimen that significantly reduced arthritis scores.
4. Monitoring and Assessment:
-
Arthritis Score: Clinically score the severity of arthritis daily from day 3 to day 10 post-induction. Scoring can be based on the number of inflamed joints and the severity of inflammation.
-
Histological Analysis: On day 10, euthanize the mice and collect joint tissues.
-
Fix tissues in 4% paraformaldehyde, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess synovial hyperplasia, pannus formation, inflammation, and cartilage erosion.
-
Data Presentation
Table 1: Arthritis Scores in CAIA Mice Treated with IL-27pL and Prednisone
| Treatment Group | Day 8 Arthritis Score (Mean ± SEM) | Day 9 Arthritis Score (Mean ± SEM) | Day 10 Arthritis Score (Mean ± SEM) |
| CAIA Control | High | High | High |
| Prednisone (P) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| IL-27pL | No significant reduction | No significant reduction | No significant reduction |
| P + IL-27pL | Significantly improved vs. P | Significantly improved vs. P | Significantly improved vs. P |
Data adapted from a study by Putthanachote et al. (2022). The combination of prednisone and IL-27pL showed a significant improvement in arthritis scores on days 8, 9, and 10 post-induction compared to prednisone monotherapy.
Table 2: Histological Assessment of Joint Damage in CAIA Mice
| Treatment Group | Synovial Hyperplasia | Pannus Formation | Inflammation | Cartilage Erosion |
| CAIA Control | Extensive | Extensive | Severe | Severe |
| Prednisone (P) | Reduced | Residual | Reduced | Improved |
| IL-27pL | Not significantly improved | Not significantly improved | Not significantly improved | Not significantly improved |
| P + IL-27pL | Lack of hyperplastic synovium | Lack of pannus formation | Lack of inflammation | Preserved articular cartilage |
Qualitative summary based on findings from Putthanachote et al. (2022).
Visualizations
Caption: Workflow for the in vivo evaluation of IL-27pL and prednisone in the CAIA mouse model.
Application Note 2: In Vitro Analysis of IL-27 in Combination with Pro-inflammatory Cytokines on Synovial Fibroblasts
This protocol details the investigation of IL-27's modulatory effects on the pro-inflammatory activation of human primary fibroblast-like synoviocytes (FLS) when co-stimulated with TNF-α or IL-1β.
Experimental Protocol: In Vitro Co-stimulation of Fibroblast-Like Synoviocytes (FLS)
1. Cell Culture:
-
Culture human primary FLS from rheumatoid arthritis patients or normal controls in an appropriate medium (e.g., DMEM with 10% FBS).
-
Use FLS at a consistent passage number for all experiments.
2. Co-stimulation:
-
Seed FLS in multi-well plates and allow them to adhere.
-
Treat the cells with one of the following conditions for 48 hours:
-
Control (medium only)
-
IL-27 (50 ng/mL)
-
TNF-α (10 ng/mL)
-
IL-1β (20 ng/mL)
-
IL-27 (50 ng/mL) + TNF-α (10 ng/mL)
-
IL-27 (50 ng/mL) + IL-1β (20 ng/mL)
-
3. Endpoint Analysis:
-
Flow Cytometry for Adhesion Molecule Expression:
-
Harvest the cells and stain with fluorescently labeled antibodies against ICAM-1 and VCAM-1.
-
Analyze the mean fluorescence intensity (MFI) using a flow cytometer.
-
-
ELISA for Chemokine Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of CXCL9 and CXCL10 using specific ELISA kits.
-
Data Presentation
Table 3: Effect of IL-27, TNF-α, and IL-1β on ICAM-1 and VCAM-1 Expression on RA-FLS (MFI)
| Treatment | ICAM-1 (MFI) | VCAM-1 (MFI) |
| Control | Baseline | Baseline |
| IL-27 (50 ng/mL) | Increased | Increased |
| TNF-α (10 ng/mL) | Highly Increased | Highly Increased |
| IL-1β (20 ng/mL) | Highly Increased | Highly Increased |
| IL-27 + TNF-α | Synergistic Increase | Synergistic Increase |
| IL-27 + IL-1β | Additive/Synergistic Increase | Additive/Synergistic Increase |
Qualitative summary based on findings from Wong et al. (2010). Combined treatment of IL-27 with TNF-α or IL-1β resulted in an additive or synergistic effect on the expression of ICAM-1 and VCAM-1.
Table 4: Effect of IL-27, TNF-α, and IL-1β on Chemokine Release from RA-FLS (pg/mL)
| Treatment | CXCL9 (pg/mL) | CXCL10 (pg/mL) |
| Control | Baseline | Baseline |
| IL-27 (50 ng/mL) | Increased | Increased |
| TNF-α (10 ng/mL) | Highly Increased | Highly Increased |
| IL-1β (20 ng/mL) | Increased | Increased |
| IL-27 + TNF-α | Synergistic Increase | Synergistic Increase |
| IL-27 + IL-1β | Additive Increase | Additive Increase |
Qualitative summary based on findings from Wong et al. (2010). A synergistic effect was observed in the release of CXCL9 and CXCL10 with the combined treatment of IL-27 and TNF-α.
Visualizations
Caption: IL-27 signaling modulates the pro-inflammatory response in synovial fibroblasts.
Application Note 3: Prospective Combination of IL-27 with JAK Inhibitors or Methotrexate (B535133)
While detailed preclinical protocols for the direct combination of IL-27 with Janus Kinase (JAK) inhibitors or methotrexate are not yet widely established, the known mechanisms of action of these agents suggest a strong rationale for their combined use in inflammatory diseases.
Rationale for Combination
-
IL-27 and JAK Inhibitors: IL-27 signals through the JAK/STAT pathway.[2] Combining IL-27 with a JAK inhibitor could allow for a more nuanced modulation of this pathway, potentially leading to a synergistic anti-inflammatory effect while minimizing the dose-related side effects of each agent.
-
IL-27 and Methotrexate: Methotrexate is a cornerstone therapy for rheumatoid arthritis. Its combination with various biologics is a standard of care. Investigating its combination with IL-27 could reveal novel synergistic effects on immune cell function and cytokine production.
Proposed Experimental Design (In Vitro)
-
Cell Types: Primary human peripheral blood mononuclear cells (PBMCs), isolated CD4+ T cells, or fibroblast-like synoviocytes.
-
Stimulation: Activate cells with appropriate stimuli (e.g., anti-CD3/CD28 for T cells, LPS for PBMCs, or TNF-α for FLS).
-
Treatment:
-
IL-27 at a range of concentrations.
-
A selective JAK inhibitor (e.g., tofacitinib, baricitinib) or methotrexate at a range of concentrations.
-
Combination of IL-27 with the JAK inhibitor or methotrexate at various dose ratios.
-
-
Endpoint Analysis:
-
Cytokine Profiling: Measure a panel of pro- and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17, IL-10) in the culture supernatants using a multiplex immunoassay.
-
T-cell Differentiation: Analyze the differentiation of naive CD4+ T cells into Th1, Th2, and Th17 subsets by flow cytometry (staining for key transcription factors and cytokines).
-
Gene Expression: Perform qPCR to assess the expression of key inflammatory and signaling molecules.
-
Visualizations
Caption: Rationale for combining IL-27 with other anti-inflammatory agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ALR-27 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common solubility challenges encountered with ALR-27 in experimental buffers. The following information is designed to help you troubleshoot and optimize your experimental setup for the best results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What's causing this?
A1: This is a common issue for lipophilic compounds like many enzyme inhibitors. This compound, as an antagonist of the 5-lipoxygenase activating protein (FLAP), is likely poorly soluble in aqueous solutions.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer, a phenomenon often exacerbated by the "salting out" effect when a highly concentrated DMSO stock is rapidly diluted.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of small molecules.[3] Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent in your final assay, which should typically be kept below 0.5% to avoid off-target effects.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: There are several strategies to enhance the solubility of poorly soluble compounds. These include adjusting the pH of the buffer, using co-solvents, or adding solubilizing agents like surfactants.[4][5] A systematic approach, as outlined in the troubleshooting guide below, is the most effective way to identify the optimal buffer conditions for your specific experiment.
Q4: What are some typical buffer conditions for assays involving the 5-lipoxygenase (5-LOX) pathway?
A4: In vitro assays for 5-LOX, the pathway in which FLAP and this compound are involved, often use buffers such as Tris-HCl or phosphate (B84403) buffers at a physiological pH (around 7.5-8.0).[6][7] These buffers are frequently supplemented with additives like EDTA and calcium chloride.[8][9] However, the optimal buffer for this compound solubility may require some modifications to this baseline.
Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Insolubility
If you are observing precipitation or suspect insolubility of this compound, follow this systematic approach to identify the optimal solubilization strategy.
Caption: A logical workflow for troubleshooting this compound insolubility.
Data Presentation: Solubilizing Agents and Buffer Systems
The tables below provide a summary of common solubilizing agents and buffer systems that can be tested to improve the solubility of this compound.
Table 1: Common Solubilizing Agents
| Agent Type | Example | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | Ethanol, Glycerol, Propylene Glycol | 1-10% (v/v) | Increases the polarity of the solvent mixture, enhancing the solubility of lipophilic compounds.[1] |
| Surfactants | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5] |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | 1-10 mM | Have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4] |
Table 2: Recommended Buffer Systems for Initial Screening
| Buffer System | pH Range | Key Considerations |
| Tris-HCl | 7.0 - 9.0 | Commonly used in 5-LOX assays; pH is temperature-dependent.[8] |
| Phosphate Buffer | 5.8 - 8.0 | Physiologically relevant and widely used, but can sometimes interact with divalent cations.[6] |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological range and less interaction with metal ions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of 100% anhydrous DMSO needed to achieve the desired high-concentration stock (e.g., 10 mM).
-
Add the DMSO to the this compound and vortex thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Systematic Buffer Optimization for this compound Solubility
-
Prepare a series of test buffers based on the recommendations in Tables 1 and 2. For example:
-
Buffer A: 50 mM Tris-HCl, pH 7.5
-
Buffer B: 50 mM Tris-HCl, pH 7.5 with 1% Ethanol
-
Buffer C: 50 mM Tris-HCl, pH 7.5 with 0.05% Tween-20
-
-
For each buffer, prepare a working solution of this compound at the desired final concentration. To do this, add the appropriate volume of the DMSO stock solution dropwise to the test buffer while vortexing.
-
Let the solutions stand at room temperature for 30 minutes.
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the solutions at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (if known) or use an appropriate analytical method (e.g., HPLC) to determine the concentration of soluble this compound.
-
Compare the results to identify the buffer system that provides the highest solubility for this compound.
Mandatory Visualization: 5-Lipoxygenase (FLAP) Signaling Pathway
To provide context for the mechanism of action of this compound, the following diagram illustrates the 5-lipoxygenase (FLAP) signaling pathway. This compound acts by antagonizing FLAP, thereby inhibiting the production of leukotrienes.
Caption: The 5-lipoxygenase (FLAP) signaling pathway and the inhibitory action of this compound.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
optimizing ALR-27 concentration for maximum FLAP inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ALR-27, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from the value reported in the technical data sheet. What are the potential causes?
A1: Discrepancies in IC50 values can arise from several factors related to experimental conditions.
-
Assay Format: this compound exhibits different potency in cell-free versus cell-based assays. Cell-based assays involve factors like cell membrane permeability and protein binding, which can lead to a rightward shift (higher IC50) compared to purified enzyme/protein assays. Ensure you are comparing your results to the correct assay type.
-
Cell Density and Type: In cell-based assays, cell number can influence the effective inhibitor-to-target ratio. Higher cell densities may require higher concentrations of this compound. Furthermore, endogenous expression levels of FLAP can vary between cell types, affecting apparent potency.
-
Incubation Time: Ensure that the pre-incubation time of this compound with the cells or protein preparation is consistent with the recommended protocol. Insufficient incubation may not allow the inhibitor to reach equilibrium with its target, resulting in an artificially high IC50.
-
Solvent and Final Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay is consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.
Q2: I am observing little to no inhibition of leukotriene production even at high concentrations of this compound. What should I check?
A2: If this compound appears inactive, consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. If possible, confirm its identity and purity via analytical methods like LC-MS or HPLC. Ensure it has been stored correctly at -20°C or -80°C and protected from light.
-
Cellular Activation: Confirm that your cellular system is robustly activated to produce leukotrienes. Your positive controls (e.g., calcium ionophore A23187) should induce a strong signal. If the stimulation is weak, the dynamic range of your assay may be too small to observe inhibition.
-
FLAP-Dependence: Verify that the leukotriene synthesis in your specific cell model is indeed dependent on FLAP. Some experimental conditions or cell types may bypass the requirement for FLAP.
-
Solubility Issues: At high concentrations, this compound may precipitate out of aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation. If solubility is an issue, consider using a different formulation or adding a surfactant like Tween-20 (0.01%), if compatible with your assay.
Q3: I am seeing signs of cytotoxicity in my cell-based assays at concentrations where I expect to see FLAP inhibition. How can I mitigate this?
A3: It is crucial to separate pharmacological effects from cytotoxic artifacts.
-
Determine Cytotoxicity Threshold: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) in parallel with your functional assay. This will allow you to determine the concentration at which this compound becomes toxic to your specific cell line.
-
Optimize Incubation Time: Reduce the incubation time. It is possible to achieve significant FLAP inhibition with shorter incubation periods that do not cause significant cell death.
-
Use a Lower, Non-Toxic Concentration Range: If significant cytotoxicity is observed, perform your inhibition experiments at concentrations well below the toxic threshold. Even if you cannot achieve 100% inhibition, the data generated will be more reliable.
Quantitative Data Summary
The following tables provide reference data for the use of this compound in various standard assays.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target | Parameter | Value |
|---|---|---|---|---|
| Cell-Free Assay | Purified Human FLAP | FLAP | IC50 | 15.2 nM |
| Cell-Based Assay | Human Neutrophils | FLAP | IC50 | 85.7 nM |
| Cell-Based Assay | THP-1 Monocytes | FLAP | IC50 | 121.4 nM |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Concentration Range | Maximum Non-Toxic Conc. (24h) |
|---|---|---|
| Human Neutrophils | 1 nM - 10 µM | 25 µM |
| THP-1 Monocytes | 10 nM - 10 µM | 20 µM |
| RBL-2H3 | 10 nM - 15 µM | 30 µM |
Signaling Pathways and Workflows
Caption: Figure 1: The Leukotriene Synthesis Pathway and this compound Inhibition.
Caption: Figure 2: Workflow for Optimizing this compound Concentration.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Leukotriene B4 (LTB4) Assay using Human Neutrophils
-
Neutrophil Isolation: Isolate primary human neutrophils from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated cells in a suitable buffer (e.g., HBSS with Ca2+/Mg2+) to a final concentration of 5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. Then, dilute these stocks into the assay buffer. A typical 10-point, 3-fold dilution series starting from a top concentration of 10 µM is recommended. Include a DMSO-only vehicle control.
-
Pre-incubation: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 5 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate the plate for 15 minutes at 37°C to allow this compound to bind to FLAP.
-
Cell Stimulation: Prepare a stimulation solution of calcium ionophore A23187 at a final concentration of 5 µM. Add 5 µL of this solution to all wells except the negative control (which should receive buffer only).
-
Incubation: Incubate the plate for an additional 10 minutes at 37°C to allow for leukotriene synthesis.
-
Assay Termination: Stop the reaction by adding 100 µL of ice-cold methanol (B129727) to each well to lyse the cells and precipitate proteins. Alternatively, centrifuge the plate and collect the supernatant.
-
Quantification: Quantify the amount of LTB4 produced in each well using a commercially available LTB4 ELISA kit. Follow the manufacturer’s instructions precisely.
-
Data Analysis: Convert the raw absorbance values to LTB4 concentrations. Normalize the data by setting the vehicle control (stimulated) as 100% activity and the negative control (unstimulated) as 0%. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
ALR-27 off-target effects in cellular assays
Important Notice: Initial searches for "ALR-27" did not yield specific information on a compound or drug with this designation. However, the search results frequently referenced "Interleukin-27" (IL-27), a cytokine involved in immune regulation. This technical support resource has been developed based on the available information for IL-27 , assuming a potential typographical error in the original query. If "this compound" refers to a different molecule, please provide more specific details for a revised search.
Frequently Asked Questions (FAQs)
Q1: What is IL-27 and what is its primary mechanism of action?
A1: Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family. It is composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and p28.[1] IL-27 plays a crucial role in regulating both innate and adaptive immunity.[2] Its primary mechanism of action involves binding to a specific cell surface receptor complex, which consists of two subunits: IL-27Rα (also known as WSX-1) and gp130.[1][3] This binding activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, predominantly involving STAT1 and STAT3.[1][2][3]
Q2: What are the known downstream effects of IL-27 signaling?
A2: IL-27 signaling has pleiotropic effects on various immune cells. It can promote the differentiation of T helper 1 (Th1) cells and induce the production of interferon-gamma (IFN-γ).[2][4] Conversely, it also exhibits potent anti-inflammatory functions by suppressing the development of Th2 and Th17 cells and inducing the production of the anti-inflammatory cytokine IL-10.[1][2][4] This dual functionality allows IL-27 to both enhance anti-tumor and anti-microbial responses while also limiting excessive inflammation and autoimmunity.[2]
Q3: In which cell types is the IL-27 receptor expressed?
A3: The IL-27 receptor subunit IL-27Rα is expressed on a variety of immune cells, including T cells, B cells, natural killer (NK) cells, monocytes, and macrophages.[4] The other receptor subunit, gp130, is more broadly expressed on most cell types.[4] The expression level of IL-27Rα can be modulated by cellular activation states, influencing the responsiveness of different cell populations to IL-27.[4]
Troubleshooting Guides
Problem 1: High variability in cellular responses to IL-27 treatment in vitro.
-
Possible Cause 1: Inconsistent Receptor Expression. The expression of IL-27Rα can vary significantly between different cell types and even within the same cell population depending on their activation status.
-
Troubleshooting Step: Before initiating your experiment, verify the expression of IL-27Rα on your target cells using flow cytometry or qPCR. Ensure that the activation state of your cells is consistent across experiments.
-
-
Possible Cause 2: Presence of Soluble gp130. Soluble forms of gp130 can act as decoy receptors and interfere with IL-27 signaling.
-
Troubleshooting Step: Check your cell culture medium for the presence of soluble gp130. If significant levels are detected, consider using a medium with a lower serum concentration or serum-free conditions if your cell line permits.
-
-
Possible Cause 3: Cytokine Degradation. IL-27, like many cytokines, can be sensitive to storage and handling conditions.
-
Troubleshooting Step: Ensure that your IL-27 stock is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Use freshly prepared dilutions for each experiment.
-
Problem 2: Unexpected or off-target effects observed in IL-27-treated cells.
-
Possible Cause 1: Activation of Non-Canonical Signaling Pathways. While JAK/STAT is the primary pathway, high concentrations of IL-27 might lead to the activation of other signaling cascades, potentially causing unintended cellular responses.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of IL-27 that elicits the desired on-target effects without significant off-target activation. Analyze key nodes of alternative pathways (e.g., MAPK/ERK, PI3K/Akt) via western blot.
-
-
Possible Cause 2: Contamination of Recombinant IL-27. The recombinant IL-27 preparation may contain endotoxins or other impurities that could trigger cellular responses.
-
Troubleshooting Step: Use a high-purity, low-endotoxin grade of recombinant IL-27. Include a vehicle control (the buffer in which IL-27 is dissolved) in your experiments to rule out effects from the formulation itself.
-
-
Possible Cause 3: Complex Interplay with Other Cytokines. The cellular microenvironment in your assay may contain other cytokines that synergize or antagonize the effects of IL-27.
-
Troubleshooting Step: If possible, perform your initial characterization in a defined, serum-free medium. If serum is required, be aware of its potential to contain various growth factors and cytokines. Consider using blocking antibodies for key interacting cytokines to dissect the specific effects of IL-27.
-
Quantitative Data Summary
Table 1: Summary of IL-27 On-Target and Potential Off-Target Effects
| Effect Category | On-Target Effects (Primary Mechanism) | Potential Off-Target or Context-Dependent Effects | Key Signaling Mediators |
| T Cell Differentiation | Promotes Th1 differentiation.[2][4] | May exacerbate Th1-mediated inflammation.[4] | STAT1, T-bet[4] |
| Inhibits Th2 and Th17 differentiation.[2][4] | STAT3, RORγt (inhibition)[2] | ||
| Cytokine Production | Induces IFN-γ production.[2] | STAT1[2] | |
| Induces IL-10 production.[1][2] | c-Maf, AhR[2] | ||
| Cell Proliferation | Can inhibit the proliferation of certain cancer cells.[5] | May promote the proliferation of naive B cells.[4] | Akt pathway (inhibition)[5] |
| B Cell Function | Induces expression of CD54, CD86, and CD95 in B cells.[4] |
Experimental Protocols
Protocol 1: Assessment of STAT1/STAT3 Phosphorylation via Western Blot
-
Cell Seeding: Plate your target cells (e.g., T cells, macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to rest overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to stimulation.
-
IL-27 Stimulation: Treat the cells with the desired concentration of recombinant IL-27 for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells once with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701) and phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with antibodies against total STAT1, total STAT3, and a housekeeping protein like β-actin or GAPDH.
Protocol 2: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of IL-27 or a control compound. Include wells with media only for background correction.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a resazurin-based cell viability reagent (e.g., alamarBlue) to each well, typically 10% of the well volume.[6]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[6]
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.[6]
-
Data Analysis: Subtract the background reading from all wells. Plot the relative fluorescence units (RFU) or absorbance against the concentration of the treatment to determine the effect on cell viability.
Visualizations
Caption: IL-27 Signaling Pathway
Caption: Troubleshooting Workflow for IL-27 Assays
References
- 1. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of and the association between interleukin-27 and chemotherapeutic drug sensitivity in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - AE [thermofisher.com]
Technical Support Center: Improving ALR-27 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with ALR-27 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in long-term cell culture?
A1: The stability of small molecules like this compound in cell culture can be influenced by a variety of factors. These include the inherent chemical stability of the compound in aqueous solutions at 37°C, the pH of the culture medium, and potential interactions with components in the medium such as amino acids or vitamins.[1] Environmental factors like temperature, light exposure, and oxygen levels can also contribute to degradation.[2][3]
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: To assess the stability of this compound, it is recommended to collect aliquots of the culture medium at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using a sensitive analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][4] A decrease in the concentration of this compound over time is indicative of degradation.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes in tightly sealed vials, and stored at -20°C or lower.[1][4] It is advisable to avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[5]
Q4: Could components of the cell culture medium be reacting with this compound?
A4: Yes, it is possible that components within the cell culture medium, especially when supplemented with serum, could react with or enzymatically degrade this compound.[4] Serum contains enzymes such as esterases and proteases that can metabolize small molecules.[4] To investigate this, you can perform stability studies in media with and without serum.[1]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity in the experiment. | The compound may be unstable at 37°C in an aqueous environment. The pH of the medium could be affecting stability. Components in the media may be reacting with this compound.[1] | Conduct a stability assessment in a simpler buffer system like PBS at 37°C. Test the stability of this compound in different types of cell culture media. Evaluate the stability in the presence and absence of serum, as serum proteins can sometimes have a stabilizing effect.[1] |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of this compound in stock or working solutions. Issues with the analytical method used for quantification.[1] | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of this compound in the solvent. Validate the analytical method for linearity, precision, and accuracy.[1] |
| This compound concentration decreases, but no degradation products are detected. | The compound may be binding to the plastic surfaces of cell culture plates or pipette tips.[1] If cells are present, this compound could be rapidly internalized. | Use low-protein-binding labware. Include a control group without cells to measure non-specific binding to plastic. Analyze cell lysates to determine the extent of cellular uptake.[1] |
| Observed cytotoxicity at expected non-toxic concentrations. | The solvent (e.g., DMSO) concentration may be too high. Degradation products of this compound could be more toxic than the parent compound. The compound may have off-target effects.[5][6] | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[5] Perform a dose-response curve to identify the optimal non-toxic concentration.[6] |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions, as determined by HPLC-MS analysis. The percentage of this compound remaining is calculated relative to the concentration at time zero.
| Condition | Time Point (Hours) | This compound Remaining (%) |
| PBS at 37°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 72 | 92 | |
| Cell Culture Medium at 37°C | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 72 | 55 | |
| Cell Culture Medium + 10% FBS at 37°C | 0 | 100 |
| 24 | 92 | |
| 48 | 88 | |
| 72 | 81 |
Experimental Protocols
Methodology for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in cell culture media.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.[4]
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (media with and without FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Mandatory Visualization
Caption: Workflow for assessing this compound stability and troubleshooting.
References
Technical Support Center: Overcoming ALR-27 Cytotoxicity in Primary Cell Cultures
Frequently Asked Questions (FAQs)
Q1: My primary cells show significant death after treatment with ALR-27. What is the first step I should take?
A1: The first step is to perform a dose-response and time-course experiment to determine the cytotoxic concentration range of this compound. This will help identify a potential therapeutic window where the compound is effective without causing excessive cell death.
Q2: How can I determine if this compound is inducing apoptosis or necrosis in my primary cell cultures?
A2: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Q3: What are the potential molecular mechanisms that could be responsible for this compound-induced cytotoxicity?
A3: Drug-induced cytotoxicity is often mediated by the activation of intracellular signaling pathways that lead to programmed cell death (apoptosis). Key pathways to investigate include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. These involve families of proteins such as Bcl-2 family members and caspases.[1][2][3][4] It is also possible that this compound affects other signaling pathways critical for cell survival, such as the JAK/STAT pathway, which is known to be modulated by cytokines like IL-27.[5][6][7]
Q4: Are there any general strategies to reduce the cytotoxicity of a compound in primary cell cultures?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest possible duration.
-
Culture Conditions: Ensure optimal culture conditions (media, supplements, pH, CO2) for your specific primary cell type, as stressed cells can be more susceptible to drug-induced toxicity.
-
Co-treatment with Survival Factors: Depending on the cell type, co-treatment with known survival factors or cytokines might mitigate off-target cytotoxic effects.
-
Modify the Compound: If you are in the drug development process, medicinal chemistry efforts can be directed to modify the compound to reduce its toxicity while retaining its desired activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound | Primary cells are highly sensitive. | Perform a dose-response experiment with a wider range of very low concentrations. Reduce the treatment duration. |
| Inconsistent results between experiments | Variability in primary cell isolation and culture. | Standardize primary cell isolation protocols. Use cells from the same passage number for experiments. Include positive and negative controls in every experiment. |
| This compound appears to inhibit cell growth rather than cause cell death. | The compound may be cytostatic, causing cell cycle arrest. | Perform cell cycle analysis using flow cytometry (e.g., PI staining of DNA content). Evaluate cell proliferation using assays like BrdU incorporation. |
| Difficulty in distinguishing between apoptosis and necrosis. | The timing of the assay is critical. | Perform a time-course experiment and analyze cells at different time points after this compound treatment to capture early apoptotic events. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Primary cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed primary cells in 6-well plates and treat with this compound at the desired concentrations for the determined time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Primary Hepatocytes after 48h Treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.8 |
| 50 | 25.3 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Table 2: Hypothetical Results of Annexin V/PI Staining in Primary Neurons Treated with this compound for 24h
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50 Conc.) | 45.8 | 35.4 | 18.8 |
| Positive Control (Staurosporine) | 10.3 | 60.1 | 29.6 |
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: Hypothetical this compound signaling via JAK/STAT.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 27 signaling pathways in regulation of immune and autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ALR-27 Delivery Methods for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of ALR-27, a potent 5-lipoxygenase-activating protein (FLAP) antagonist. Given that specific public-domain data on this compound's in vivo formulation is limited, this guide incorporates best practices for poorly soluble compounds and provides data from analogous, well-characterized FLAP inhibitors to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My FLAP antagonist, this compound, shows high potency in vitro but low efficacy in my animal model. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability, often stemming from low aqueous solubility. For a compound like this compound to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then be absorbed into systemic circulation. Poor solubility can severely limit this process, leading to insufficient drug exposure at the target site. It is crucial to develop an appropriate formulation to enhance solubility and/or dissolution rate.
Q2: What are the initial steps for developing an in vivo formulation for this compound?
A2: Begin by assessing the physicochemical properties of this compound, particularly its solubility in a range of pharmaceutically acceptable vehicles. This will inform your formulation strategy. The primary goal is to create a formulation that is safe, well-tolerated by the animals, and provides consistent and adequate drug exposure. Common starting points include simple aqueous suspensions or solutions using co-solvents.
Q3: What are the recommended routes of administration for this compound in mice or rats?
A3: Oral gavage is a common and convenient route for daily administration in preclinical studies. Intraperitoneal (i.p.) injection is another option that bypasses the gastrointestinal tract and can sometimes provide higher bioavailability, though it may also carry a higher risk of local irritation. The choice of administration route will depend on the experimental goals and the properties of the final formulation.
Q4: How do I select an appropriate vehicle for my this compound formulation?
A4: The vehicle choice is critical and depends on this compound's solubility. For compounds with poor water solubility, common strategies include:
-
Suspensions: Using vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. These help to keep the drug particles evenly dispersed.
-
Solutions: Employing co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound.[1] It is vital to use the lowest effective concentration of organic solvents to minimize potential toxicity. For instance, a common vehicle combination for i.p. injection is a solution in sterile 5% DMSO in saline.[1]
Q5: How can I ensure my results are consistent and reproducible?
A5: High variability in in vivo studies can often be traced back to the formulation and dosing procedure. Ensure your formulation is homogenous before each administration; suspensions should be vortexed or stirred thoroughly.[2] Standardize the dosing procedure, including animal restraint, gavage needle size and placement, and administration speed, to minimize variability between animals.[2][3]
Troubleshooting Guide
| Issue | Possible Cause & Solution |
| Compound precipitates from solution upon preparation or during administration. | Supersaturation: The concentration may be too high for the chosen vehicle. Solution: Try reducing the concentration or adding a non-ionic surfactant like Tween 80 (e.g., at 0.1-0.5%) to improve stability. pH Sensitivity: The compound's solubility may be pH-dependent. Solution: Buffer the formulation to maintain an optimal pH. "Fall-out" on dilution: The co-solvent formulation may not be stable upon contact with aqueous physiological fluids. Solution: Consider switching to a suspension or a lipid-based formulation. |
| High variability in plasma concentrations or efficacy between animals. | Inhomogeneous Formulation: For suspensions, the compound may be settling, leading to inconsistent dosing. Solution: Ensure the suspension is vigorously and uniformly mixed immediately before dosing each animal.[2] Continuous stirring during the dosing period is recommended. Inaccurate Dosing: Incorrect oral gavage technique can lead to incomplete dosing or administration into the trachea. Solution: Ensure proper animal restraint and correct gavage needle placement. If fluid appears at the nose or the animal struggles, stop immediately.[3] |
| Adverse events observed in animals post-dosing (e.g., lethargy, irritation). | Vehicle Toxicity: The chosen solvent (e.g., high concentrations of DMSO or ethanol) may be causing adverse effects. Solution: Conduct a vehicle-only tolerability study. If toxicity is observed, reduce the solvent concentration or select an alternative, better-tolerated vehicle. Gavage Injury: Improper technique can cause trauma to the esophagus or stomach. Solution: Use a correctly sized, ball-tipped gavage needle. Ensure the needle length is pre-measured and do not force insertion.[4] Flexible plastic needles may reduce trauma risk.[2] |
| Difficulty in preparing a stable and consistent suspension. | Poor Wettability: The compound may be hydrophobic and resist dispersion in an aqueous vehicle. Solution: Add a wetting agent, such as Tween 80 or sodium lauryl sulfate, at a low concentration (e.g., 0.1%) to the vehicle before adding the compound. Particle Agglomeration: Particles may clump together instead of dispersing. Solution: Use a homogenizer or sonicator to break up agglomerates and achieve a finer, more uniform particle size distribution. |
Data Presentation: In Vivo Administration of Representative FLAP Inhibitors
The following table summarizes in vivo administration data for well-characterized FLAP inhibitors, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Route of Administration | Dose | Vehicle / Formulation | Reference |
| MK-886 | C57BL/6 Mice | Oral Gavage | 5 mg/kg | Dissolved in 100 µL ethanol, then diluted in 400 µL distilled water. | [5] |
| MK-886 | Mice | Intraperitoneal (i.p.) | 3 mg/kg | 5% Dimethyl sulfoxide (DMSO) in saline. | [1] |
| MK-886 | Inbred Rats | Oral (p.o.) | ED₅₀: 0.2 mg/kg | Not specified. | [6][7] |
| AM679 | Rodents | Oral (p.o.) | Not specified | Not specified, but shown to be effective in a bronchoalveolar lavage challenge model. | [8] |
| AM679 | BALB/c Mice | Topical (eye) | Not specified | Not specified. | [9][10] |
| AM803 | Rats | Oral (p.o.) | ED₅₀: 0.12 mg/kg (for LTB₄ inhibition) | Not specified. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound as a Suspension for Oral Gavage
Disclaimer: This is a general protocol and should be optimized for this compound based on its specific properties.
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or CMC) in sterile water
-
Wetting agent (optional): Tween 80
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Graduated cylinder and appropriate glassware
Methodology:
-
Prepare the Vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat slightly and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of this compound based on the desired dose (e.g., 5 mg/kg).
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder.
-
Pre-wet the Powder (if necessary): If this compound is hydrophobic, create a paste by adding a small amount of the vehicle (or vehicle containing 0.1% Tween 80) to the powder in a mortar and triturating with the pestle.
-
Form the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing. Transfer the mixture to a beaker or vial with a magnetic stir bar.
-
Homogenize: Place the container on a magnetic stirrer and mix for at least 30-60 minutes to ensure a uniform suspension. Visual inspection should confirm the absence of large agglomerates.
-
Administration: Keep the suspension continuously stirring during the dosing procedure to prevent settling. Vortex the suspension immediately before drawing each dose into the syringe.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Objective: To accurately and safely administer a formulated dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation (solution or suspension)
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (cannula): 20-22 gauge, 1.5 inches long with a flexible or rigid construction and a ball-tip is typical for adult mice.[2]
-
Animal scale
Methodology:
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the exact volume to be administered based on the animal's body weight and the target dose (e.g., for a 25 g mouse at 10 mL/kg, the volume is 0.25 mL).
-
Syringe Preparation: If using a suspension, vortex it thoroughly. Draw the calculated volume into the syringe, ensuring no air bubbles are present.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The head should be immobilized and in a straight line with the spine to straighten the esophagus.[3][12]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The needle should slide easily down the esophagus. Never force the needle. If resistance is met, withdraw and reposition.[4][12]
-
Dose Administration: Once the needle is in the stomach (pre-measured to the level of the last rib), administer the compound slowly and steadily over 2-3 seconds.[12]
-
Needle Withdrawal: Smoothly withdraw the needle in the same path it was inserted.
-
Post-Procedure Monitoring: Return the mouse to its home cage and monitor for at least 15 minutes for any signs of distress, such as gasping or fluid from the nose.[4] If signs of respiratory distress occur, the animal may need to be humanely euthanized.
Mandatory Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A workflow for developing and executing an in vivo study with this compound.
References
- 1. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid (AM679)--a potent FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel 5-lipoxygenase-activating protein inhibitor, AM679, reduces inflammation in the respiratory syncytial virus-infected mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [논문]Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation [scienceon.kisti.re.kr]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Addressing Variability in IL-27 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Interleukin-27 (IL-27).
Frequently Asked Questions (FAQs)
Q1: What is IL-27 and what is its primary mechanism of action?
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family. It is a heterodimer composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and p28.[1][2] IL-27 exerts its effects by binding to a receptor complex consisting of two subunits: IL-27Rα (also known as WSX-1 or TCCR) and gp130.[1][3][4] This binding activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, primarily leading to the phosphorylation of STAT1 and STAT3.[4][5][6][7] The specific downstream effects of IL-27 can be either pro-inflammatory or anti-inflammatory depending on the cell type and the surrounding cytokine milieu.[1][5][6]
Q2: We are observing inconsistent effects of IL-27 on T cell differentiation. Sometimes it promotes Th1 differentiation, and other times it appears to be immunosuppressive. Why is this happening?
This is a well-documented dual functionality of IL-27. Its effect on T cells is highly context-dependent:
-
Pro-inflammatory (Th1 promotion): In naïve T cells, IL-27 can induce the expression of T-bet, a key transcription factor for Th1 cell differentiation, leading to increased IFN-γ production.[1][5]
-
Anti-inflammatory (immunosuppressive): IL-27 can also suppress the development of Th17 cells by inhibiting the expression of the transcription factor RORγt.[4][8] Additionally, it can induce the production of the anti-inflammatory cytokine IL-10 and promote the differentiation of Type 1 regulatory T (Tr1) cells.[1][4][6]
Variability in your results could be due to differences in the activation state of your T cells, the presence of other cytokines in your culture media, or the specific T cell subset you are analyzing.
Q3: Our in vitro experiments with IL-27 are not translating to our in vivo models. What could be the reason?
Discrepancies between in vitro and in vivo results are common in cytokine research. For IL-27, this can be attributed to:
-
Cellular Complexity: In vivo, IL-27 acts on a wide variety of immune cells, including T cells, B cells, NK cells, dendritic cells, and monocytes.[1] The net effect in vivo is a result of these complex cellular interactions, which cannot be fully replicated in a simplified in vitro culture.
-
Cytokine Network: The in vivo environment contains a complex network of other cytokines and signaling molecules that can modulate the response to IL-27.
-
Pharmacokinetics and Pharmacodynamics: The concentration, distribution, and half-life of exogenously administered IL-27 in vivo will differ significantly from the static concentrations used in vitro.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in IL-27 experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or no cellular response to IL-27 stimulation | 1. IL-27 Receptor Expression: The target cells may have low or no expression of the IL-27 receptor subunits (IL-27Rα and gp130).[1][4] 2. Reagent Quality: The recombinant IL-27 may have lost its bioactivity due to improper storage or handling. 3. Suboptimal Stimulation Conditions: The concentration of IL-27 or the stimulation time may be inappropriate. | 1. Verify Receptor Expression: Check the expression of IL-27Rα and gp130 on your target cells using flow cytometry or qPCR. Receptor expression can be influenced by the activation state of the cells. 2. Test Reagent Bioactivity: Use a positive control cell line known to respond to IL-27 (e.g., naïve CD4+ T cells) to test the bioactivity of your IL-27 stock. Always follow the manufacturer's instructions for storage and handling. 3. Optimize Stimulation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of IL-27 stimulation for your specific cell type and experimental endpoint. |
| High background signaling in unstimulated control cells | 1. Endogenous IL-27 Production: The cells in your culture may be producing their own IL-27, especially if they are activated antigen-presenting cells (APCs) like macrophages or dendritic cells.[1] 2. Serum Components: Components in the fetal bovine serum (FBS) or other media supplements may be activating the signaling pathway. | 1. Use IL-27 Neutralizing Antibodies: Add a neutralizing antibody for IL-27 to your unstimulated control wells to block the effects of any endogenously produced cytokine. 2. Use Serum-Free Media: If possible, switch to a serum-free media formulation. If serum is required, heat-inactivate it and test different lots to find one with low background activation. |
| Inconsistent results between experimental replicates | 1. Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and functional changes, including altered receptor expression or signaling responses. 2. Donor Variability: When using primary cells from different donors, genetic and epigenetic differences can lead to significant variability in the response to IL-27. 3. Pipetting Errors: Inaccurate pipetting, especially of concentrated cytokine stocks, can lead to large variations in the final concentration. | 1. Standardize Cell Passage: Use cells within a defined, narrow range of passage numbers for all experiments. 2. Increase Donor Pool: For primary cell experiments, pool cells from multiple donors (if experimentally appropriate) or increase the number of donors to account for biological variability. 3. Careful Pipetting Technique: Use calibrated pipettes and prepare a master mix of media containing IL-27 to add to your wells to ensure a consistent final concentration across all replicates. |
Experimental Protocols
Protocol 1: In Vitro T Cell Differentiation Assay with IL-27
This protocol provides a general framework for assessing the effect of IL-27 on the differentiation of naïve CD4+ T cells.
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a negative selection magnetic bead kit.
-
Cell Culture: Plate the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies for T cell activation.
-
IL-27 Stimulation: Add recombinant IL-27 to the appropriate wells at a range of concentrations (e.g., 10-100 ng/mL). Include an unstimulated control and positive controls for Th1 (IL-12) and Th17 (IL-6, TGF-β, IL-23) differentiation.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Analysis: Analyze T cell differentiation by:
-
Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IFN-γ (Th1) and IL-17A (Th17) and analyze by flow cytometry.
-
ELISA/CBA: Collect the culture supernatant and measure the concentration of secreted IFN-γ and IL-17A.
-
qPCR: Extract RNA from the cells and perform quantitative PCR to measure the expression of key transcription factors (T-bet for Th1, RORγt for Th17).
-
Protocol 2: Analysis of STAT1/3 Phosphorylation by Flow Cytometry
This protocol details the method for measuring the immediate downstream signaling of IL-27.
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
IL-27 Stimulation: Stimulate the cells with IL-27 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state of the signaling proteins.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with fluorescently-labeled antibodies specific for phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3).
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells positive for p-STAT1 and p-STAT3 and the mean fluorescence intensity.
Visualizations
Caption: IL-27 Signaling Pathway.
Caption: Troubleshooting Workflow for IL-27 Experiments.
References
- 1. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Interleukin-27 signaling [reactome.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Interleukin 27 is a novel cytokine with anti-inflammatory effects against spondyloarthritis through the suppression of Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 27 signaling pathways in regulation of immune and autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the IL-27 quaternary receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Role for Interleukin-27 (IL-27) as Mediator of Intestinal Epithelial Barrier Protection Mediated via Differential Signal Transducer and Activator of Transcription (STAT) Protein Signaling and Induction of Antibacterial and Anti-inflammatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALR-27 Protocol Modifications
Disclaimer: The term "ALR-27 protocol" does not correspond to a known standard experimental protocol in publicly available scientific literature. This technical support guide addresses two possibilities:
-
A typographical error where the intended subject was the CAL-27 cell line .
-
Experiments related to the ALR protein (also known as MLL2), a histone methyltransferase.
Section 1: CAL-27 Cell Line: Protocols and Troubleshooting
The CAL-27 cell line is a human oral squamous carcinoma cell line. Below are frequently asked questions and troubleshooting tips for working with this cell line.
Frequently Asked Questions (FAQs) for CAL-27
Q1: What are the recommended culture conditions for the CAL-27 cell line?
A1: CAL-27 cells should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS).[1] It is recommended to maintain the culture at 37°C in a humidified atmosphere with 5% CO2.[2] While some labs use penicillin-streptomycin, it is not always necessary, especially after the cells are in good condition post-thawing.[1]
Q2: What is the recommended procedure for thawing cryopreserved CAL-27 cells?
A2: Rapidly thaw the cryovial in a 37°C water bath.[3] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete medium and transfer to a culture flask.[3] Change the medium after 24 hours to remove any residual cryoprotectant.[3]
Q3: What is the appropriate sub-culturing (passaging) protocol for CAL-27 cells?
A3: Passage CAL-27 cells when they reach 70-90% confluency.[3] Aspirate the medium, wash the cells with PBS, and then add trypsin to detach the cells.[2][3] After detachment, neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium at the desired seeding density.[2] A split ratio of 1:3 to 1:6 is generally recommended.
Troubleshooting Guide for CAL-27
| Issue | Possible Cause | Recommended Solution |
| Low cell viability after thawing | Slow thawing process or improper handling. | Thaw cryovial quickly at 37°C. Ensure immediate transfer to pre-warmed medium. Change medium after 24 hours to remove residual DMSO. |
| Cells are not attaching | Poor quality of culture surface. Mycoplasma contamination. | Use pre-coated flasks if necessary. Test for mycoplasma contamination regularly. |
| Slow cell growth | Sub-optimal culture conditions (e.g., medium, CO2, temperature). High passage number. | Ensure all reagents are fresh and at the correct concentration. Use cells from a lower passage number. |
| Cell morphology changes | Contamination (bacterial, fungal, or mycoplasma). Cellular stress. | Check for signs of contamination. Ensure proper aseptic technique. Avoid over-confluency. |
Experimental Workflow: Sub-culturing CAL-27 Cells
Section 2: ALR Protein (MLL2): Experimental Considerations
The ALR protein (also known as MLL2) is a histone methyltransferase involved in the epigenetic regulation of gene expression.[4] Experiments involving ALR often focus on its role in transcription and its association with other proteins in stable complexes.[4]
Frequently Asked Questions (FAQs) for ALR Protein Studies
Q1: How can I study the function of the ALR protein in a specific cell line?
A1: A common method to study ALR function is through knockdown experiments using shRNA or siRNA.[4] By generating stable cell lines with reduced ALR expression, you can compare their phenotype and gene expression profiles to control cells to identify ALR target genes and associated cellular processes.[4]
Q2: What are the downstream effects of ALR knockdown?
A2: Knockdown of ALR can lead to changes in cell adhesion, reduced migration capacity, and impaired cell growth.[4] This is because ALR is a transcriptional activator that induces the expression of target genes through H3K4 trimethylation.[4]
Q3: How can I identify the direct target genes of ALR?
A3: Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where ALR binds. This can reveal the direct target genes regulated by the ALR protein complex.[4]
Troubleshooting Guide for ALR Protein Experiments
| Issue | Possible Cause | Recommended Solution |
| Inefficient ALR knockdown | Poor shRNA/siRNA design or delivery. | Test multiple shRNA/siRNA sequences. Optimize transfection or transduction conditions for the specific cell line. |
| High background in ChIP | Incomplete cell lysis or improper antibody concentration. | Optimize sonication or enzymatic digestion conditions. Titrate the antibody to determine the optimal concentration. |
| No change in phenotype after knockdown | Functional redundancy with other proteins. Off-target effects. | Consider double knockdowns of related proteins. Validate the phenotype with multiple shRNAs/siRNAs. |
Signaling Pathway: ALR-mediated Gene Activation
References
- 1. ubigene.us [ubigene.us]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Knockdown of ALR (MLL2) Reveals ALR Target Genes and Leads to Alterations in Cell Adhesion and Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALR-27 Storage and Handling
Welcome to the technical support center for ALR-27, a lyophilized peptide for research and development. Proper storage and handling are critical to ensure the stability, activity, and reproducibility of your experimental results. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to minimize degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Storing the peptide at these low temperatures significantly slows down potential degradation pathways. For short-term storage (days to weeks), refrigeration at 4°C is acceptable, but freezing is highly recommended for any duration longer than a few weeks.
Q2: How does humidity affect the stability of lyophilized this compound?
Humidity is a critical factor that can compromise the stability of lyophilized peptides. Moisture can be absorbed by the lyophilized powder, which can accelerate degradation reactions such as hydrolysis and deamidation, even at low temperatures. It is essential to store this compound in a tightly sealed vial within a desiccator or a container with desiccant packs to maintain a dry environment.
Q3: My vial of this compound arrived at room temperature. Is it still stable?
Yes. Lyophilized peptides are generally stable at room temperature for several weeks, so short-term exposure to ambient temperatures during shipping should not affect the product's quality. However, for long-term storage, it is imperative to transfer the vial to a -20°C or -80°C freezer as soon as possible.
Q4: What are the main chemical degradation pathways for this compound during storage?
Like many peptides, this compound is susceptible to several chemical degradation pathways, even in a lyophilized state:
-
Oxidation : Amino acid residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are particularly prone to oxidation. This can be minimized by storing the peptide under an inert gas (like nitrogen or argon) and protecting it from light.
-
Deamidation : Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, a reaction influenced by residual moisture and temperature.
-
Hydrolysis : The cleavage of peptide bonds can occur, especially at aspartic acid (Asp) residues, and is accelerated by the presence of moisture.
Q5: Should I be concerned about physical degradation of this compound?
Yes, physical degradation, primarily aggregation, can be a concern. Aggregation is the clustering of peptide molecules, which can affect solubility and bioactivity. While more common in solution, improper storage or repeated freeze-thaw cycles of reconstituted aliquots can promote aggregation.
Q6: How many times can I freeze and thaw reconstituted this compound?
It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce microcondensation and accelerate degradation pathways like oxidation. The best practice is to reconstitute the peptide and then create single-use aliquots to be stored at -20°C or -80°C.
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Long-term (months to years) | Store in a desiccator; protect from light. |
| 4°C | Short-term (days to weeks) | Acceptable for immediate use, but freezing is preferred. | |
| Reconstituted | -20°C to -80°C | Up to 1 month (peptide dependent) | Store in single-use aliquots to avoid freeze-thaw cycles. |
| 2°C to 8°C | Short-term (5-10 days) | Use quickly; stability is limited. |
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Difficulty dissolving the lyophilized powder | Aggregation or improper handling. | Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. If solubility issues persist, consult the product's technical data sheet for recommended solvents. |
| Loss of biological activity in experiments | Chemical degradation (e.g., oxidation, deamidation). | Review storage procedures. Ensure the peptide was stored at the correct temperature and protected from moisture and light. Analyze the peptide's purity and integrity using RP-HPLC and Mass Spectrometry (see Experimental Protocols). |
| Inconsistent results between experiments | Peptide instability due to improper handling or storage. | Prepare fresh single-use aliquots from a new vial. Avoid using solutions that have undergone multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | This is a direct indication of degradation. Identify the degradation products using Mass Spectrometry. Review storage conditions and handling procedures to prevent further degradation. |
Visualizing Degradation and Troubleshooting
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: Common chemical and physical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by RP-HPLC
This protocol is designed to determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Sample Preparation :
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Reconstitute the peptide in an appropriate solvent (e.g., sterile water or 0.1% trifluoroacetic acid (TFA) in water) to a stock concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
System : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient : A typical gradient is 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of this compound.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Column Temperature : 30-45°C, depending on peptide stability.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Technical Support Center: Quantifying ALR-27's Downstream Effects
Welcome to the technical support center for researchers working with ALR-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when quantifying the downstream effects of this 5-lipoxygenase-activating protein (FLAP) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, it prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of pro-inflammatory leukotrienes.[1] This action forms the basis of its anti-inflammatory properties.
Q2: What are the expected primary downstream effects of this compound treatment?
A2: The primary and most direct downstream effect of this compound is a significant reduction in the synthesis of leukotrienes (e.g., LTB4).[1] Consequently, researchers can expect to observe a dampening of inflammatory responses mediated by these eicosanoids. This can manifest as reduced immune cell infiltration, decreased expression of pro-inflammatory cytokines, and an increase in specialized pro-resolving mediators in certain cell types.[1]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of cellular response:
-
Cell Type Specificity: Ensure the cell line or primary cells you are using express FLAP and have an active 5-lipoxygenase pathway. Not all cells will respond to FLAP inhibition.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Improper storage or handling can lead to degradation.
-
Experimental Conditions: The stimulus used to induce the inflammatory response (e.g., LPS, ionomycin) must be potent enough to elicit a measurable leukotriene-dependent effect.
-
Dosage and Incubation Time: Optimize the concentration of this compound and the treatment duration for your specific cell type and experimental setup.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific FLAP antagonist, like any small molecule inhibitor, off-target effects are possible, particularly at high concentrations.[2][3] It is crucial to include appropriate controls in your experiments, such as a vehicle control and, if possible, a structurally related but inactive compound. Comprehensive kinase profiling or proteomic studies can help identify potential off-target interactions.[4][5]
Troubleshooting Guides
Guide 1: Inconsistent or Weak Signal in Phospho-Protein Western Blots
A common method to assess downstream signaling is to measure changes in protein phosphorylation. Here are troubleshooting tips for Western blotting of phosphorylated proteins.[6][7]
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel.[8] Consider immunoprecipitation to enrich for the target protein. |
| Rapid dephosphorylation during sample preparation. | Always work on ice and use pre-chilled buffers. Add a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to your lysis buffer.[9] | |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the specific phosphorylation site.[8] | |
| Inappropriate blocking buffer. | Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[7][10] | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps with TBST. Titrate the primary and secondary antibody concentrations. |
| Blocking agent interference. | Test different blocking agents (e.g., 3-5% BSA, commercial protein-free blockers).[7][10] | |
| Use of phosphate-buffered saline (PBS). | Avoid PBS in washing and antibody dilution buffers, as phosphate (B84403) ions can interfere with phospho-specific antibodies. Use TBST instead.[8][10] | |
| Inconsistent Results | Variable sample handling. | Standardize your sample preparation protocol, ensuring consistent lysis and storage conditions. Store samples at -80°C in aliquots to avoid repeated freeze-thaw cycles.[7] |
| Uneven protein transfer. | Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain (e.g., Ponceau S). | |
| Loading inaccuracies. | Quantify total protein concentration in each lysate and normalize loading amounts. Always probe for the total, non-phosphorylated form of the protein as a loading control.[10] |
Guide 2: Challenges in Quantifying Gene Expression Changes via RT-qPCR
Measuring changes in the transcription of downstream genes is a key aspect of characterizing this compound's effects.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Poor RNA quality. | Ensure RNA is extracted using a high-quality kit and is free of contaminants. Assess RNA integrity (RIN > 8) using a Bioanalyzer or similar instrument.[11] |
| Inaccurate pipetting. | Use calibrated pipettes and appropriate techniques. Prepare a master mix for cDNA synthesis and qPCR reactions to minimize pipetting errors. | |
| Inconsistent reverse transcription. | Use a consistent amount of high-quality RNA for each reverse transcription reaction. Choose a reliable reverse transcriptase and follow the manufacturer's protocol.[12] | |
| Poor Primer Efficiency | Suboptimal primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Aim for a melting temperature (Tm) of 60-65°C and a GC content of 40-60%. Validate primer efficiency by running a standard curve; it should be between 90-110%.[13] |
| Inaccurate Normalization | Unstable reference gene(s). | Do not assume common housekeeping genes (e.g., GAPDH, β-actin) are stably expressed under your experimental conditions. Validate a panel of potential reference genes and use an algorithm like geNorm or NormFinder to identify the most stable ones for normalization.[13] |
| False Positives | Genomic DNA contamination. | Treat RNA samples with DNase I prior to reverse transcription. Include a "no reverse transcriptase" control in your qPCR run.[14] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol provides a general framework for detecting phosphorylated proteins in cell lysates following this compound treatment.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the optimized duration.
-
Stimulate cells as required to induce the signaling pathway of interest.
-
Immediately place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein per sample by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucially, strip the membrane and re-probe for the total protein to normalize the phospho-protein signal. [10]
-
Protocol 2: Relative Quantification of Gene Expression by RT-qPCR
This protocol outlines the steps for measuring changes in mRNA levels of target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a column-based kit or TRIzol, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity (A260/A280 ratio of ~2.0).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[12]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Add the master mix and diluted cDNA to your qPCR plate. Include a no-template control and a no-reverse-transcriptase control.
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target gene(s) and validated reference gene(s).
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the reference genes.[13]
-
Report the results as fold change relative to the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound as a FLAP antagonist.
Caption: Key steps in the Western blot workflow for phospho-proteins.
Caption: A logical workflow for troubleshooting qPCR variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 12. gene-quantification.de [gene-quantification.de]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FLAP Antagonists: Evaluating the Efficacy of ALR-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-Lipoxygenase-Activating Protein (FLAP) antagonist, ALR-27, against other known FLAP inhibitors. The data presented herein is intended to offer an objective overview of their relative potencies and facilitate informed decisions in drug discovery and development projects targeting inflammatory pathways.
Introduction to FLAP and its Role in Inflammation
5-Lipoxygenase-Activating Protein (FLAP) is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. FLAP acts as a scaffold, facilitating the interaction between cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid (AA) from the nuclear membrane, and 5-lipoxygenase (5-LOX), the key enzyme in the leukotriene pathway.[1] By presenting AA to 5-LOX, FLAP initiates a cascade that leads to the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3] These molecules are implicated in a variety of inflammatory diseases, such as asthma, allergic rhinitis, and atherosclerosis. Consequently, inhibiting FLAP is a promising therapeutic strategy to attenuate inflammation.
This compound has been identified as a novel antagonist of FLAP, demonstrating potent anti-inflammatory activity by inhibiting the formation of 5-LOX products.[4] This guide compares the efficacy of this compound with other well-characterized FLAP antagonists.
Comparative Efficacy of FLAP Antagonists
The inhibitory potency of various FLAP antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in different in vitro and cellular assays. The following table summarizes the reported IC50 values for this compound and other prominent FLAP inhibitors.
| Compound Name(s) | Target/Assay | IC50 Value | Source |
| This compound | Inhibition of 5-LOX product formation in pro-inflammatory M1-MDM | >80% inhibition at 10 µM | |
| MK-886 (L 663536) | FLAP binding | 30 nM | [5] |
| Leukotriene biosynthesis in intact leukocytes | 3 nM | [5] | |
| Leukotriene biosynthesis in human whole blood | 1.1 µM | [5] | |
| Quiflapon (MK-591) | FLAP binding | 1.6 nM | [6] |
| Leukotriene biosynthesis in intact human PMNLs | 3.1 nM | [6] | |
| Fiboflapon (GSK2190915, AM-803) | FLAP binding | 2.9 nM | |
| Inhibition of LTB4 in human blood | 76 nM | [2] | |
| Atuliflapon (AZD5718) | FLAP binding | 2 nM | [7] |
| Inhibition of LTB4 in human whole blood | 39 nM | [8] | |
| BI 665915 | FLAP binding | 1.7 nM | [9] |
| FLAP function in human whole blood | 45 nM | [10] | |
| BRP-201 | Inhibition of LT formation in activated human MDM | Potent inhibition | [11] |
| AM-643 | FLAP inhibitor | Potent inhibitor | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for key experiments cited in the evaluation of FLAP antagonists.
Inhibition of 5-LOX Product Formation in Human Macrophages
This cellular assay assesses the ability of a compound to inhibit the production of leukotrienes in a physiologically relevant cell type.
1. Cell Culture and Differentiation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors.
-
Monocytes are separated and differentiated into M1-phenotype macrophages (pro-inflammatory) by incubation with granulocyte-macrophage colony-stimulating factor (GM-CSF).
2. Assay Procedure:
-
Differentiated M1 macrophages are seeded in culture plates.
-
Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
After a defined incubation period (e.g., 15 minutes), the reaction is stopped by adding a quenching solution (e.g., methanol).
3. Analysis of 5-LOX Products:
-
The cell lysates are analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the levels of 5-LOX products, such as LTB4 and cys-LTs.[8]
-
The percentage of inhibition is calculated by comparing the levels of 5-LOX products in compound-treated cells to vehicle-treated cells.
FLAP Binding Assay
This in vitro assay measures the direct interaction of a compound with the FLAP protein.
1. Membrane Preparation:
-
Cell membranes expressing FLAP are prepared from a suitable source, such as human neutrophils or a cell line overexpressing the protein.
2. Competitive Binding:
-
The membranes are incubated with a radiolabeled or fluorescently tagged ligand known to bind to FLAP.
-
The test compound is added at various concentrations to compete with the labeled ligand for binding to FLAP.
3. Detection and Analysis:
-
The amount of bound labeled ligand is measured using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence polarization for fluorescent ligands).
-
The IC50 value is determined by plotting the percentage of inhibition of labeled ligand binding against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: The leukotriene biosynthesis pathway and the inhibitory action of FLAP antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning Uncovers Natural Product Modulators of the 5-Lipoxygenase Pathway and Facilitates the Elucidation of Their Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene Synthesis Inhibition: ALR-27 versus MK-886
For researchers and professionals in drug development, understanding the nuanced differences between leukotriene synthesis inhibitors is critical for advancing therapeutic strategies against inflammatory diseases. This guide provides a detailed comparison of ALR-27, a novel inhibitor, and MK-886, a well-established compound, both of which target the 5-lipoxygenase-activating protein (FLAP).
Executive Summary
Both this compound and MK-886 effectively inhibit the synthesis of pro-inflammatory leukotrienes by targeting FLAP, a key protein in the 5-lipoxygenase (5-LOX) pathway. MK-886 is a potent inhibitor with well-defined inhibitory concentrations. This compound is a more recently identified compound that also demonstrates significant inhibition of leukotriene production and uniquely appears to promote the generation of pro-resolving lipid mediators. This dual action could position this compound as a promising candidate for therapies aimed at not only blocking inflammation but also actively resolving it.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and MK-886, highlighting their efficacy in inhibiting leukotriene synthesis.
| Parameter | This compound | MK-886 |
| Target | 5-lipoxygenase-activating protein (FLAP) | 5-lipoxygenase-activating protein (FLAP) |
| Mechanism of Action | FLAP Antagonist | FLAP Inhibitor |
| Inhibition of Leukotriene Synthesis (Cell-based assays) | >80% inhibition of 5-LOX product formation in pro-inflammatory M1-MDM[1] | IC₅₀: 2.5 nM in intact human polymorphonuclear leukocytes (PMNs)[2] |
| FLAP Binding Affinity | Data not available | IC₅₀: 30 nM[2] |
| Additional Effects | Promotes the generation of specialized pro-resolving mediators in specific human macrophage phenotypes.[3] | Can induce apoptosis independently of FLAP at higher concentrations.[4] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the leukotriene synthesis pathway and the points of inhibition for both this compound and MK-886. Both compounds prevent the interaction between 5-LOX and FLAP, which is essential for the synthesis of leukotrienes from arachidonic acid.
Caption: Inhibition of the 5-LOX pathway by this compound and MK-886.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of leukotriene synthesis.
Inhibition of Leukotriene Biosynthesis in Human Neutrophils
This assay measures the ability of a compound to inhibit the production of leukotrienes in isolated human neutrophils.
-
Cell Isolation: Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Stimulation: PMNs are resuspended in a buffered salt solution and pre-incubated with the test compound (e.g., this compound or MK-886) or vehicle control for a specified time.
-
Leukotriene Synthesis Induction: Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore (e.g., A23187).
-
Sample Processing: The reaction is stopped, and the samples are centrifuged to pellet the cells. The supernatant is collected for analysis.
-
Quantification: Leukotriene levels (e.g., LTB4) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated by comparing the leukotriene levels in the compound-treated samples to the vehicle-treated controls. IC₅₀ values are determined from dose-response curves.
FLAP Binding Assay
This assay determines the affinity of a compound for the FLAP protein.
-
Membrane Preparation: Cell membranes containing FLAP are prepared from a cell line overexpressing the protein.
-
Radioligand Binding: The membranes are incubated with a radiolabeled FLAP ligand (e.g., [³H]MK-886) in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. IC₅₀ values are calculated from the competition binding curves.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of novel FLAP inhibitors like this compound.
Caption: Workflow for the discovery and validation of FLAP inhibitors.
Conclusion
Both this compound and MK-886 are valuable tools for studying the role of leukotrienes in inflammatory processes. MK-886 is a well-characterized and potent FLAP inhibitor, making it a reliable standard for in vitro and in vivo studies. This compound, while requiring further quantitative characterization, presents an exciting profile with its dual ability to inhibit pro-inflammatory leukotriene synthesis and promote the generation of pro-resolving mediators. This unique characteristic of this compound may offer a more holistic approach to the treatment of inflammatory diseases, not only by dampening the inflammatory response but also by actively promoting its resolution. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ALR-27 and Other 5-Lipoxygenase Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ALR-27 and other prominent inhibitors of the 5-lipoxygenase (5-LOX) pathway, a critical target in inflammatory and allergic diseases. The comparison focuses on the mechanism of action, inhibitory potency, selectivity, and available in vivo data for this compound, Zileuton (B1683628), MK-886, and Caffeic Acid Phenethyl Ester (CAPE).
Executive Summary
The 5-lipoxygenase pathway plays a crucial role in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators. Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory conditions. This guide evaluates four key inhibitors, highlighting their distinct mechanisms of action. Zileuton and Caffeic Acid Phenethyl Ester (CAPE) are direct inhibitors of the 5-LOX enzyme. In contrast, this compound and MK-886 act on the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LOX. This fundamental difference in their molecular targets has significant implications for their biological activity and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound, Zileuton, MK-886, and Caffeic Acid Phenethyl Ester (CAPE) from various assays. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Assay System | IC50 Value (µM) | Reference |
| This compound | FLAP | 5-LOX product formation in pro-inflammatory M1-MDM | >80% inhibition (specific IC50 not provided) | [1] |
| Zileuton | 5-LOX | Human PMNL LTB4 biosynthesis | 0.4 | [2] |
| 5-LOX | Human whole blood LTB4 biosynthesis | 0.9 | [2] | |
| 5-LOX | Rat PMNL LTB4 biosynthesis | 0.4 | [2] | |
| 5-LOX | RBL-1 cell supernatant (5-HETE synthesis) | 0.5 | [2] | |
| MK-886 | FLAP | Human whole blood LTB4 biosynthesis | - | - |
| FLAP | Not specified | - | - | |
| COX-1 | Isolated enzyme | 8 | [3] | |
| COX-2 | Isolated enzyme | 58 | [3] | |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-LOX | Human PMNL 5-LO activity | 0.13 | [4] |
| 5-LOX | Human PMNL LT biosynthesis | More effective than Zileuton | [4] | |
| 5-LOX | Human whole blood LT biosynthesis | Equipotent to Zileuton | [4] |
Abbreviations: PMNL - Polymorphonuclear Leukocytes; RBL-1 - Rat Basophilic Leukemia-1; LTB4 - Leukotriene B4; 5-HETE - 5-Hydroxyeicosatetraenoic acid; COX - Cyclooxygenase; M1-MDM - M1-polarized monocyte-derived macrophages.
Mechanism of Action and Selectivity
The inhibitors discussed in this guide target the 5-LOX pathway through two distinct mechanisms: direct enzyme inhibition and antagonism of the activating protein, FLAP.
Direct 5-LOX Inhibitors: Zileuton and Caffeic Acid Phenethyl Ester (CAPE)
Zileuton is a direct, reversible inhibitor of 5-lipoxygenase. It acts by chelating the non-heme iron atom within the active site of the enzyme, thereby preventing the binding of the substrate, arachidonic acid.[2] Zileuton exhibits good selectivity for 5-LOX over other lipoxygenases and cyclooxygenases at therapeutic concentrations.[2]
Caffeic Acid Phenethyl Ester (CAPE) , a natural compound derived from propolis, is also a direct inhibitor of 5-LOX.[4][5] Its mechanism is described as uncompetitive, meaning it binds to the enzyme-substrate complex.[5] CAPE has demonstrated potent inhibition of 5-LOX activity in human polymorphonuclear leukocytes.[4]
FLAP Antagonists: this compound and MK-886
This compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a nuclear membrane-associated protein that is essential for the transfer of arachidonic acid to 5-LOX. By binding to FLAP, this compound prevents this interaction, thereby inhibiting the synthesis of leukotrienes. This compound potently inhibits 5-LOX product formation in pro-inflammatory macrophages without directly inhibiting the 5-LOX enzyme itself.[1]
MK-886 is another well-characterized FLAP inhibitor.[3] It binds to FLAP and disrupts the transfer of arachidonic acid to 5-LOX, effectively shutting down leukotriene production. However, it is important to note that MK-886 has been shown to have off-target effects, notably the inhibition of cyclooxygenase-1 (COX-1) at micromolar concentrations.[3] This lack of selectivity should be considered when interpreting experimental results using MK-886 as a specific FLAP inhibitor.
In Vivo Efficacy
Zileuton has demonstrated in vivo efficacy in various animal models of inflammation. It has been shown to reduce arachidonic acid-induced ear edema in mice and attenuate inflammatory cell accumulation in the rat pleural Arthus reaction.[2] In a rat model of carrageenan-induced pleurisy, zileuton significantly reduced pleural exudate levels of LTB4.[6] Furthermore, in a mouse model of traumatic brain injury, zileuton treatment blocked the increase in LTB4 production and reduced microglial activation and the production of inflammatory cytokines.[7][8]
MK-886 has also been evaluated in several in vivo models. In a rabbit model of endotoxic shock, oral administration of MK-886 significantly inhibited the decline in arterial blood pressure.[9] In a mouse model of apical periodontitis, systemic treatment with MK-886 was found to exacerbate bone loss, suggesting a complex role for the 5-LOX pathway in this specific inflammatory condition.[10] In a mouse model of atherosclerosis, inhibition of FLAP by MK-886 was shown to reduce the development of atherosclerotic lesions.[11]
Information on the in vivo efficacy of This compound and CAPE is less readily available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-LOX signaling pathway and a general experimental workflow for evaluating 5-LOX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester as a lipoxygenase inhibitor with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
- 9. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ALR-27: A Comparative Analysis Against Novel Anti-inflammatory Compounds
For Immediate Release
In the dynamic landscape of anti-inflammatory drug discovery, researchers and drug development professionals require objective comparisons of emerging therapeutic agents. This guide provides a detailed evaluation of ALR-27, a 5-lipoxygenase-activating protein (FLAP) antagonist, benchmarked against two novel anti-inflammatory compounds: MCC950, a potent NLRP3 inflammasome inhibitor, and Fucoidan, a complex sulfated polysaccharide from marine brown algae with demonstrated anti-inflammatory properties.
Executive Summary
This compound demonstrates significant potential as an anti-inflammatory agent by potently inhibiting the production of leukotrienes, key mediators in numerous inflammatory diseases. This guide presents a comparative analysis of its performance against MCC950 and Fucoidan, highlighting their distinct mechanisms of action and inhibitory concentrations. The data presented herein is intended to provide researchers with a comprehensive resource for evaluating these compounds for further investigation and development.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of this compound, MCC950, and Fucoidan in relevant cellular assays. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions, cell types, and assay endpoints.
| Compound | Target/Pathway | Cell Type | Assay | Key Performance Metric | Citation(s) |
| This compound | 5-Lipoxygenase-Activating Protein (FLAP) | Pro-inflammatory M1 Macrophage-Derived Monocytes (M1-MDM) | 5-Lipoxygenase (5-LOX) Product Formation | >80% inhibition | [1][2] |
| MCC950 | NLRP3 Inflammasome | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release Assay | IC50: 7.5 nM | [3] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release Assay | IC50: 8.1 nM | [3] | ||
| Fucoidan | Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | COX-2 Inhibition | IC50: 4.3 µg/mL | [4][5] |
| Protein Denaturation | In vitro assay | Inhibition of egg albumin denaturation | IC50: 0.20 mg/mL | [6][7] | |
| Pro-inflammatory Cytokines | Human THP-1 monocytes | IL-1β Production | ~40% inhibition at 200 µg/mL | [7] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, MCC950, and Fucoidan are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying their potential therapeutic applications and for the design of future drug development studies.
This compound: Inhibition of the 5-Lipoxygenase Pathway
This compound functions as an antagonist of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the production of pro-inflammatory leukotrienes such as LTB4.[8] This mechanism makes this compound a targeted inhibitor of a critical inflammatory cascade.
References
- 1. Anti-Inflammatory Effect of Fucoidan from Costaria costata Inhibited Lipopolysaccharide-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medicalnewstoday.com [medicalnewstoday.com]
Unraveling the Dual-Faced Role of IL-27: A Comparative Guide to its Mechanism via Genetic Knockout Models
For Immediate Release
This guide provides a comprehensive analysis of Interleukin-27 (IL-27), a pleiotropic cytokine with a complex, dual role in modulating the immune system. By leveraging genetic knockout models, researchers have been able to dissect its intricate signaling mechanisms and evaluate its therapeutic potential in contrast to other immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of IL-27's function, supported by experimental data from murine models of autoimmune disease and cancer.
The IL-27 Signaling Pathway: A Double-Edged Sword
Interleukin-27 is a heterodimeric cytokine belonging to the IL-12 family. It is composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and p28. IL-27 exerts its effects by binding to a specific cell surface receptor complex consisting of two subunits: IL-27Rα (also known as WSX-1 or TCCR) and glycoprotein (B1211001) 130 (gp130), which is a shared receptor with the IL-6 family of cytokines.
Upon binding, IL-27 initiates an intracellular signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The receptor-associated kinases, JAK1 and JAK2, are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT1 and STAT3. This activation can lead to both pro-inflammatory and anti-inflammatory outcomes depending on the cellular context and the surrounding cytokine milieu.
Key downstream effects of IL-27 signaling include:
-
Pro-inflammatory: Promotion of T helper 1 (Th1) cell differentiation, leading to the production of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity against intracellular pathogens and tumors.
-
Anti-inflammatory: Potent suppression of T helper 17 (Th17) cell development and function, which are critical drivers of many autoimmune diseases. IL-27 also promotes the differentiation of IL-10-producing type 1 regulatory T (Tr1) cells, which play a crucial role in immune suppression and maintaining tolerance.
The dichotomous nature of IL-27 signaling makes it a fascinating and challenging therapeutic target. Genetic knockout models, particularly mice lacking the IL-27 receptor alpha subunit (Il27ra), have been instrumental in deciphering its precise role in various pathological conditions.
Figure 1. IL-27 Signaling Pathway
Performance in Preclinical Models: Insights from Il27ra Knockout Mice
Genetic knockout of the IL-27 receptor alpha chain (Il27ra-/-) provides a definitive model for understanding the in vivo function of the IL-27 signaling axis. Studies using these mice in models of inflammatory bowel disease (IBD) and cancer have yielded crucial data, which are compared below with alternative therapeutic approaches.
Inflammatory Bowel Disease: T-Cell Transfer Colitis Model
In the T-cell transfer model of colitis, transfer of naive CD4+ T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., Rag1-/-) induces severe intestinal inflammation, mimicking human IBD. The role of IL-27 in this model is complex, with some studies showing a pro-inflammatory role. Transferring Il27ra-/- naive T cells results in ameliorated colitis compared to transferring wild-type (WT) cells.[1][2][3][4] This suggests that in this specific context, IL-27 signaling on T cells promotes the inflammatory process.
| Parameter | WT T-Cells (Colitis) | Il27ra-/- T-Cells (Ameliorated Colitis) | Alternative: Anti-TNF-α Therapy |
| Body Weight Change | Significant loss (e.g., ~80% of initial weight)[1] | Partial protection from weight loss (e.g., ~95% of initial weight)[1] | Prevents weight loss, restores weight |
| Colon Length | Significantly shortened (e.g., ~6.5 cm)[1] | Reduced shortening (e.g., ~7.5 cm)[1] | Normalizes colon length |
| Histological Score | Severe inflammation (Score: ~3.5/4.0)[1] | Significantly reduced inflammation (Score: ~1.5/4.0)[1] | Markedly reduces histological score |
| Key Cytokine Profile | High IFN-γ, High IL-17 | Reduced IFN-γ, Increased Foxp3+ T-cells[1] | Reduced TNF-α, IFN-γ, IL-6 |
| Mechanism of Action | IL-27 promotes effector T-cell proliferation and IFN-γ production. | Absence of IL-27 signaling leads to increased regulatory T-cell (Treg) conversion and reduced effector T-cell function.[1][3] | Neutralizes TNF-α, a key pro-inflammatory cytokine, inducing apoptosis of inflammatory cells. |
Cancer Immunotherapy: Synergies and Comparisons
In oncology, IL-27 has primarily anti-tumor effects by promoting Th1 responses and cytotoxic T-lymphocyte (CTL) activity. However, it can also upregulate immune checkpoint molecules like PD-L1, suggesting a complex role. Gene therapy using adeno-associated virus to deliver IL-27 (AAV-IL-27) has shown significant anti-tumor activity and synergizes effectively with anti-PD-1 checkpoint inhibitors.[5][6]
| Therapy Approach | Monotherapy Efficacy (e.g., Tumor Growth Inhibition) | Combination Efficacy | Mechanism of Action |
| AAV-IL-27 | Significant tumor inhibition in multiple models.[5] | Nearly complete tumor rejection when combined with anti-PD-1 or GM-CSF vaccine.[5] | Enhances Th1/CTL responses, depletes regulatory T-cells (Tregs) in the tumor microenvironment.[5] |
| Anti-PD-1 | Effective in "hot" tumors with pre-existing T-cell infiltration; often ineffective in "cold" tumors. | Standard of care in many cancers; efficacy enhanced by various combination agents. | Blocks the PD-1/PD-L1 inhibitory axis, reinvigorating exhausted anti-tumor T-cells. |
| Mechanism of Synergy | AAV-IL-27 increases T-cell infiltration and depletes suppressive Tregs, making tumors more susceptible to anti-PD-1 therapy. IL-27 can also induce PD-L1, which is then targeted by the checkpoint inhibitor.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in studies involving Il27ra knockout mice.
Generation of Il27ra Knockout Mice
The creation of mice with a targeted deletion of the Il27ra gene is fundamental to studying IL-27 function.
Figure 2. Gene Knockout Workflow
Protocol Summary:
-
Targeting Vector Construction: A targeting vector is created to replace a critical exon of the Il27ra gene with a selectable marker, such as a neomycin resistance cassette (neo).[8]
-
ES Cell Transfection: The vector is introduced into embryonic stem (ES) cells, typically from a 129 mouse strain, via electroporation.[8]
-
Selection: ES cells that have successfully incorporated the vector via homologous recombination are selected for using antibiotics (e.g., G418).
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).[8]
-
Implantation: The injected blastocysts are transferred into the uterus of a pseudopregnant surrogate mother.
-
Generation of Chimeras: Offspring (chimeras) are born, composed of cells from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Chimeric males are bred with wild-type females. Offspring are genotyped to identify heterozygotes (Il27ra+/-) that have inherited the knockout allele.
-
Generation of Homozygotes: Heterozygous mice are intercrossed to produce homozygous knockout (Il27ra-/-), heterozygous, and wild-type littermates for experimental comparison.
T-Cell Transfer Model of Colitis
This is a widely used model to study T-cell-mediated intestinal inflammation.[9]
Protocol Summary:
-
Cell Isolation: Spleens are harvested from donor mice (e.g., WT or Il27ra-/-). A single-cell suspension is prepared.
-
T-Cell Purification: CD4+ T cells are enriched from the splenocyte suspension, typically using magnetic-activated cell sorting (MACS).
-
Naive T-Cell Sorting: The enriched CD4+ population is stained with fluorescently labeled antibodies (e.g., anti-CD4, anti-CD45RB). Naive T cells (CD4+CD45RBhigh) are isolated using fluorescence-activated cell sorting (FACS).[1]
-
Adoptive Transfer: A defined number of sorted naive T cells (typically 0.5 x 106) are injected intraperitoneally (i.p.) into immunodeficient recipient mice (e.g., Rag1-/- or SCID).
-
Monitoring: Mice are monitored for 5-12 weeks. Body weight is recorded regularly.
-
Analysis: At the experimental endpoint, mice are euthanized. The colon is excised to measure length and weight. Tissue sections are collected for histological analysis (H&E staining) and scored for inflammation. Cells from the spleen, mesenteric lymph nodes, and colonic lamina propria are isolated for flow cytometric analysis of T-cell populations (Th1, Th17, Treg).[1][9]
Flow Cytometry Analysis of T-Helper Subsets
This protocol allows for the quantification of key T-cell subsets that are regulated by IL-27.
Protocol Summary:
-
Cell Preparation: Single-cell suspensions are prepared from tissues of interest (spleen, lymph nodes, lamina propria).
-
Surface Staining: Cells are stained with antibodies against surface markers to identify CD4+ T cells (e.g., anti-CD4, anti-CD3).
-
Intracellular Stimulation (for Th1/Th17): For detection of intracellular cytokines, cells are stimulated ex vivo for 4-5 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. For transcription factor staining (Foxp3), a specific fixation/permeabilization buffer kit is used.
-
Intracellular Staining: Cells are stained with antibodies against key lineage-defining molecules:
-
Th1: Anti-IFN-γ
-
Th17: Anti-IL-17A
-
Treg: Anti-Foxp3
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A sequential gating strategy is applied to first identify lymphocytes, then single cells, then live cells, then CD4+ T cells, and finally the percentage of these cells expressing IFN-γ, IL-17A, or Foxp3.[10][11]
Conclusion
Genetic knockout models have been indispensable in confirming the multifaceted mechanism of IL-27. These models demonstrate that IL-27 signaling, primarily through the STAT1 and STAT3 pathways, is a critical regulator of the balance between pro-inflammatory Th1 responses and anti-inflammatory Treg/Tr1 and suppressed Th17 responses. The context-dependent nature of IL-27's function—pro-inflammatory in some colitis models yet anti-tumorigenic in cancer—highlights the complexity of targeting this cytokine for therapeutic purposes. Comparative data from these knockout models suggest that modulating the IL-27 pathway holds promise, particularly in combination with other immunotherapies like checkpoint inhibitors, to overcome resistance and enhance efficacy. Further research leveraging these invaluable genetic tools will continue to refine our understanding and application of IL-27-based therapies.
References
- 1. IL-27 promotes T cell–dependent colitis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. IL-27 promotes T cell-dependent colitis through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. IL-27 induces the expression of IDO and PD-L1 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 018078 - WSX-1[-] Strain Details [jax.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ALR-27 and Other Leukotriene Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ALR-27, a novel 5-lipoxygenase-activating protein (FLAP) antagonist, with other established leukotriene modifiers: the 5-lipoxygenase (5-LOX) inhibitor zileuton (B1683628), and the cysteinyl leukotriene receptor 1 (CysLT1) antagonists montelukast (B128269) and zafirlukast (B1683622). This comparison is based on their distinct mechanisms of action and available supporting experimental data.
Mechanism of Action: A Tale of Three Targets
Leukotriene modifiers achieve their anti-inflammatory effects by intervening at different points in the leukotriene biosynthesis and signaling pathway. This compound represents a distinct mechanistic class compared to zileuton, montelukast, and zafirlukast.
-
This compound: The FLAP Antagonist this compound functions by antagonizing the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis.[1] By inhibiting FLAP, this compound prevents the translocation of 5-LOX to the nuclear membrane and its subsequent interaction with arachidonic acid, thereby inhibiting the production of all leukotrienes.[1]
-
Zileuton: The 5-LOX Inhibitor Zileuton directly inhibits the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[2][3][4] It is an orally active inhibitor of ex vivo LTB4 formation in humans.[2]
-
Montelukast and Zafirlukast: The CysLT1 Receptor Antagonists Montelukast and zafirlukast are selective and competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[5][6][7][8][9][10] They work by blocking the actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the receptor level, which mediates bronchoconstriction, airway edema, and inflammation.[5][6][7][8]
Signaling Pathway
Quantitative Data Summary
Direct head-to-head comparative studies for this compound against other leukotriene modifiers are not publicly available. The following table summarizes available quantitative data from separate studies.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | FLAP | In vitro | - | Data not publicly available | [1] |
| ALR-38 | 5-LOX | In vitro | IC50 | 1.1 µM | [11] |
| Zileuton | 5-LOX | Human whole blood | IC50 (LTB4 formation) | 0.46 µg/mL | [2] |
| Zileuton | COX-2 | Human whole blood | IC50 (PGE2 production) | 12.9 µM | [12] |
| Montelukast | CysLT1 Receptor | - | - | Data not publicly available in a comparable format | - |
| Zafirlukast | CysLT1 Receptor | - | - | Data not publicly available in a comparable format | - |
Note: ALR-38 is a direct 5-LOX inhibitor identified in the same research context as this compound and is included for comparative purposes within the 5-LOX inhibitor class.[1][11] IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used to characterize leukotriene modifiers.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
Protocol Details:
-
Reagent Preparation :
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Solution: Purified 5-LOX enzyme diluted in assay buffer.
-
Substrate Solution: Linoleic acid or arachidonic acid prepared in ethanol.
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure :
-
In a UV-transparent 96-well plate, add assay buffer, 5-LOX enzyme solution, and the test compound or vehicle control.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis :
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Leukotriene Receptor Antagonist Binding Assay (Radioligand)
This assay measures the affinity of a compound for the CysLT1 receptor.
Protocol Details:
-
Preparation :
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CysLT1 receptor are prepared by homogenization and centrifugation.
-
Radioligand: A high-affinity radiolabeled CysLT1 receptor ligand, such as [3H]LTD4, is used.
-
Test Compound: Dissolved in a suitable solvent and serially diluted.
-
-
Binding Reaction :
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
-
Analysis :
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The percentage of specific binding displaced by the test compound is calculated.
-
The inhibition constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a novel approach to leukotriene modification by targeting FLAP, an upstream component in the leukotriene biosynthesis pathway. This mechanism is distinct from the direct 5-LOX inhibition of zileuton and the CysLT1 receptor antagonism of montelukast and zafirlukast. While direct comparative efficacy data for this compound is not yet available, its mechanism of action suggests it could offer a broad inhibition of leukotriene-mediated inflammation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its relative efficacy compared to existing leukotriene modifiers. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important anti-inflammatory agents.
References
- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zileuton: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Montelukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
assessing the translational potential of ALR-27 compared to existing drugs
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potent therapeutic target of inflammation, virus and tumor: focus on interleukin-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifteen years of interleukin-27- discovery, advances and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing IL-27: challenges and potential in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Development of Targeted IL-27 for Therapeutic Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of ALR (MLL2) Reveals ALR Target Genes and Leads to Alterations in Cell Adhesion and Growth - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ALR-27's Published Findings: A Comparative Guide
Disclaimer: This guide is based on publicly available information, primarily from the abstract of the primary research publication by Cerchia et al. (2024). The full text of this publication, containing detailed experimental protocols and a complete dataset, was not accessible. Furthermore, no independent verification studies for ALR-27 have been identified in the public domain. Therefore, the information presented here is limited and should be interpreted with caution.
Introduction
This compound is a novel small molecule identified as an antagonist of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, this compound has the potential to exert anti-inflammatory effects, making it a person of interest for researchers in drug development for inflammatory diseases. This guide provides a comparative overview of this compound based on its initial published findings.
Quantitative Data Summary
The primary publication by Cerchia et al. (2024) identified this compound through a ligand-based virtual screening approach. The abstract reports that this compound, along with a similar compound ALR-6, showed potential as a FLAP inhibitor. A third compound, ALR-38, was identified as a direct 5-lipoxygenase (5-LOX) inhibitor.
The following table summarizes the key findings mentioned in the abstract. It is important to note that specific quantitative data such as IC50 values for this compound are not provided in the abstract and therefore cannot be included.
| Compound | Target | Key Reported Activity |
| This compound | FLAP | Potential FLAP inhibitor, reduced leukotriene production, promoted the generation of specialized pro-resolving mediators in human macrophage phenotypes. [1] |
| ALR-6 | FLAP | Potential FLAP inhibitor, reduced leukotriene production, promoted the generation of specialized pro-resolving mediators in human macrophage phenotypes.[1] |
| ALR-38 | 5-LOX | Direct 5-LOX inhibition.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of FLAP and a conceptual workflow for the identification and initial validation of a novel FLAP inhibitor like this compound, based on the information from the primary publication's abstract.
Caption: Simplified signaling pathway of FLAP in leukotriene biosynthesis and the inhibitory action of this compound.
Caption: Conceptual workflow for the discovery and initial characterization of this compound.
Experimental Protocols
Due to the inability to access the full-text publication, a detailed, specific experimental protocol for the validation of this compound cannot be provided. However, a generalized protocol for assessing the activity of FLAP inhibitors is outlined below, based on common methodologies in the field.
Generalized Protocol for Assessing FLAP Inhibitor Activity in a Cell-Based Assay
1. Cell Culture and Stimulation:
- Human polymorphonuclear leukocytes (PMNLs) or monocyte-derived macrophages are commonly used as they endogenously express the 5-LOX pathway.
- Cells are cultured in an appropriate medium (e.g., RPMI 1640) and maintained at 37°C in a humidified 5% CO2 atmosphere.
- For the assay, cells are washed and resuspended in a buffer.
- Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (e.g., DMSO) and a known FLAP inhibitor (e.g., MK-886) are included.
- Leukotriene biosynthesis is initiated by stimulating the cells with a calcium ionophore (e.g., A23187).
2. Sample Processing and Analysis:
- The reaction is stopped after a defined incubation period (e.g., 5-10 minutes) by adding a cold solvent (e.g., methanol) and an internal standard.
- The samples are centrifuged to pellet the cell debris.
- The supernatant, containing the lipid mediators, is collected.
- The lipid mediators are extracted using solid-phase extraction (SPE).
- The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of leukotrienes (e.g., LTB4) and other 5-LOX products.
3. Data Interpretation:
- The percentage of inhibition of leukotriene production by the test compound is calculated relative to the vehicle control.
- An IC50 value (the concentration of the inhibitor that causes 50% inhibition of the response) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparison with Alternatives
The primary publication abstract mentions two other compounds, ALR-6 and ALR-38, that were identified in the same screen.
-
ALR-6: Similar to this compound, ALR-6 is described as a potential FLAP inhibitor that reduces leukotriene production and promotes the formation of specialized pro-resolving mediators. Without further data, it is not possible to determine the relative potency or other differentiating features between this compound and ALR-6.
-
ALR-38: This compound is characterized as a direct 5-LOX inhibitor. This represents a different mechanism of action compared to this compound. Direct 5-LOX inhibitors bind to the enzyme itself to block its catalytic activity, whereas FLAP inhibitors like this compound prevent the transfer of the substrate (arachidonic acid) to 5-LOX.
Several other FLAP inhibitors have been developed and studied, with MK-886 being a well-characterized reference compound in the field. A thorough comparison would require testing this compound and these alternatives side-by-side in the same experimental systems.
Conclusion
This compound is a novel, putative FLAP inhibitor with potential anti-inflammatory and pro-resolving activities. The initial findings are promising for the development of new therapeutics for inflammatory diseases. However, the lack of publicly available, detailed quantitative data and independent verification necessitates further research to fully characterize its pharmacological profile and validate its therapeutic potential. Researchers interested in this compound should consult the primary publication by Cerchia et al. (2024) and consider conducting independent studies to confirm and expand upon these initial findings.
References
Safety Operating Guide
Proper Disposal of ALR-27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of specialized research chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of ALR-27, a research-grade 5-lipoxygenase-activating protein (FLAP) antagonist (CAS No. 903639-13-4).
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, small molecule inhibitors used in laboratory settings. It is imperative to supplement this guidance with a thorough review of your institution's specific protocols and consultation with your Environmental Health and Safety (EHS) department.
Summary of Key Information for this compound Disposal
The following table summarizes crucial information for the handling and disposal of this compound. Due to the lack of a publicly available Safety Data Sheet (SDS), some specific quantitative data is not available and should be confirmed with the supplier or through internal safety assessments.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 903639-13-4 | - |
| Primary Hazard | Potent biological activity. Assume toxic/harmful. | General practice for research chemicals |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves. | [1][2] |
| Handling Precautions | Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust. | [1][2] |
| Waste Segregation | Segregate from other waste streams. Do not mix with incompatible chemicals. | [1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available. Assume high toxicity. | - |
| Environmental Hazards | Not Available. Assume harmful to aquatic life. | - |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. | [1][2][3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Adherence to the following protocol is essential for all personnel.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound at the point of generation. This includes:
-
Unused or Expired Product: Pure, solid this compound that is no longer needed.
-
Contaminated Labware: Disposable items such as pipette tips, vials, tubes, and gloves that have come into contact with this compound.
-
Solutions: Any liquid solutions containing this compound.
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. [1]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled waste container. Use a chemically resistant container with a secure screw-on cap.[3]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (903639-13-4), and the accumulation start date.
Step 3: Storage of Chemical Waste
Store all this compound waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and clearly marked as a hazardous waste accumulation area.
Step 4: Final Disposal
The primary and recommended method for the disposal of research-grade chemical waste is through a licensed and approved waste disposal facility, typically arranged by your institution's EHS department.[2] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Experimental Protocols Cited
The disposal procedures outlined above are based on general protocols for the safe handling and disposal of hazardous laboratory chemicals. Specific experimental protocols for the inactivation of this compound prior to disposal are not publicly available. Any chemical treatment of the waste should only be performed after consulting with and receiving approval from your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for ALR-27
Disclaimer: The chemical identifier "ALR-27" does not correspond to a universally recognized substance in standard chemical databases. However, given that the stable isotope of Aluminum is ²⁷Al, this guide has been developed based on the safety protocols for handling powdered aluminum compounds.[1] Researchers and laboratory personnel must conduct a thorough risk assessment and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
This document provides essential safety and logistical information for handling this compound, with a focus on personal protective equipment and disposal procedures to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against chemical exposure in the laboratory.[2] The following table summarizes the recommended PPE for handling this compound, assuming it is a powdered solid. The selection of PPE should be based on a site-specific risk assessment.[3][4]
| Body Area | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 for dusts, or a full-face air-purifying respirator for higher concentrations) | To prevent inhalation of dust and fine particulates, which can cause respiratory irritation.[5][6][7] Use in a well-ventilated area is also crucial.[5][8] |
| Eye and Face | Safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary for operations with a high risk of splashes or dust generation.[4][9] | To protect eyes from dust particles that can cause irritation or injury.[6][7][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is recommended to use two layers of gloves for surgical procedures.[11] | To prevent skin contact, which can cause irritation.[7][10] Contaminated gloves should be removed and disposed of properly.[5] |
| Body Protection | A lab coat or chemical-resistant gown.[11] For large quantities or high-exposure tasks, coveralls or a disposable protective suit may be required.[9] | To protect skin and clothing from contamination.[12] Contaminated clothing should be removed and washed before reuse.[5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety shoes.[9] | To protect feet from spills and falling objects. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
-
Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition.[12] Read the relevant Safety Data Sheet (SDS) thoroughly.[13]
-
Ventilation : Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][14]
-
Spill Management : Have a spill kit readily accessible. In case of a spill, contain the material using an inert absorbent.[14] Avoid generating dust.[14]
-
Hygiene Practices : Wash hands thoroughly after handling the substance.[5][14] Do not eat, drink, or smoke in the handling area.[14]
All waste must be managed in accordance with local, state, and federal regulations.[12]
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | Includes items such as used gloves, gowns, and other disposable materials with minimal contamination. This waste should be double-bagged, sealed, and labeled.[15] It must be incinerated at a regulated medical waste facility or a permitted municipal incinerator.[15] |
| Bulk Hazardous Waste | This includes unused or expired this compound, spill cleanup materials, and heavily contaminated PPE.[15] This waste must be collected in a designated, sealed, and labeled container.[15] The container should be stored in a secure, well-ventilated area.[12] Disposal must be handled by a licensed hazardous waste hauler.[15] |
| Empty Containers | Empty containers should be triple-rinsed (if appropriate for the chemical) and disposed of according to institutional guidelines. |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Aluminium - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. cms2.revize.com [cms2.revize.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 19489352.fs1.hubspotusercontent-na1.net [19489352.fs1.hubspotusercontent-na1.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. usminerals.com [usminerals.com]
- 9. epa.gov [epa.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. alarcorp.com [alarcorp.com]
- 14. fishersci.ca [fishersci.ca]
- 15. Part 3, Chapter 27: Manual Exhibit 3-27-B | Part 3 [ihs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
